molecular formula C16H20FN3O4 B196449 PNU-100766-d8 CAS No. 1032182-14-1

PNU-100766-d8

Cat. No.: B196449
CAS No.: 1032182-14-1
M. Wt: 345.39 g/mol
InChI Key: TYZROVQLWOKYKF-LSSZDJLLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linezolid D8 is an isotope labelled of Linezolid. Linezolid is an antibiotic which can be used for the treatment of infections caused by Gram-positive bacteria.

Properties

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i4D2,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZROVQLWOKYKF-LSSZDJLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649489
Record name N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032182-14-1
Record name N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl-2,2,3,3,5,5,6,6-d8)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032182-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

PNU-100766-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Experimental Methodologies of a Deuterated Oxazolidinone Antibiotic

This technical guide provides a comprehensive overview of PNU-100766-d8, a deuterated analog of the oxazolidinone antibiotic Linezolid. Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for the characterization and evaluation of this compound.

Core Chemical Identity

This compound is the deuterated form of PNU-100766, which is commercially and clinically known as Linezolid. The "-d8" designation signifies the substitution of eight hydrogen atoms with deuterium atoms on the morpholine ring of the Linezolid molecule.[1] This isotopic labeling makes this compound a valuable tool in various research applications, including as an internal standard for pharmacokinetic studies and in metabolic profiling.[2]

Chemical Structure:

The chemical name for this compound is (S)-N-((3-(3-Fluoro-4-(morpholino-d8)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide.[1]

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound, indicating the deuterated morpholine ring.

Physicochemical Properties

The physicochemical properties of this compound are comparable to those of Linezolid, with a slight increase in molecular weight due to the presence of deuterium.

PropertyValueReference
Molecular Formula C₁₆H₁₂D₈FN₃O₄[1][3]
Molecular Weight 345.40 g/mol [1][3]
CAS Number 1032182-14-1[1][3]
Parent Compound (Linezolid) Melting Point ~181 °C
Parent Compound (Linezolid) Aqueous Solubility 3.0 mg/mL

Pharmacological Properties

This compound shares the same mechanism of action as Linezolid, a potent inhibitor of bacterial protein synthesis.

PropertyDescriptionReference
Therapeutic Class Oxazolidinone Antibiotic[2][4]
Mechanism of Action Inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit. This binding prevents the formation of a functional 70S initiation complex, a crucial step in bacterial translation.[5][6][7]
Spectrum of Activity Primarily active against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, its synthesis would follow the established routes for Linezolid, utilizing a deuterated morpholine precursor. Several synthetic methodologies for Linezolid have been reported.[2][4][9][10]

Experimental Protocol: Melting Point Determination

This protocol outlines a general method for determining the melting point of a solid pharmaceutical compound using a capillary-based apparatus.[11][12][13][14][15]

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

  • This compound (or analogous solid compound)

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle (if sample requires grinding)

Procedure:

  • Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2.5-3.5 mm.[12]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): For an unknown compound, perform a rapid heating run to determine an approximate melting range.

  • Precise Determination: For an accurate measurement, set the initial temperature to about 20°C below the expected melting point. Heat at a slow, controlled rate (e.g., 1-2 °C per minute).[13]

  • Observation: Observe the sample through the viewing lens. Record the temperature at which the first signs of melting are observed (onset) and the temperature at which the entire sample has turned into a clear liquid (completion). This range is the melting point.

  • Replicates: Perform at least two more careful determinations to ensure consistency.

Experimental Protocol: Aqueous Solubility Determination

This protocol describes a general shake-flask method for determining the thermodynamic aqueous solubility of a compound.[16][17][18]

Objective: To determine the equilibrium concentration of the compound in an aqueous solution at a specific temperature.

Materials:

  • This compound

  • High-purity water or appropriate aqueous buffer (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial.

  • Solvent Addition: Add a known volume of the aqueous solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After incubation, allow the vial to stand to let undissolved solids settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered sample as necessary and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC.

  • Calculation: The determined concentration represents the aqueous solubility of the compound under the tested conditions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the determination of the MIC of an antimicrobial agent against a bacterial strain using the broth microdilution method.[19][20][21][22][23]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial isolate for testing

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Multipipettor

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to twice the highest concentration to be tested.

  • Plate Preparation: Dispense 100 µL of broth into all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the 2x concentrated antibiotic stock to the first column of wells. Using a multipipettor, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 5 µL of the prepared inoculum to each well (except for a sterility control well).

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Visualized Workflows and Pathways

Workflow for MIC Determination

MIC_Workflow prep_stock Prepare Antibiotic Stock Solution serial_dilution Perform Serial Dilution of Antibiotic prep_stock->serial_dilution prep_plate Prepare 96-well Plate with Broth prep_plate->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no growth) incubate->read_mic Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit initiation_complex 70S Initiation Complex ribosome_50S->initiation_complex ribosome_30S 30S Subunit ribosome_30S->initiation_complex protein_synthesis Protein Synthesis initiation_complex->protein_synthesis no_protein No Protein Synthesis initiation_complex->no_protein pnu100766 This compound (Linezolid) binding_site Binds to 23S rRNA on 50S Subunit inhibition Inhibition pnu100766->inhibition binding_site->ribosome_50S inhibition->initiation_complex

References

PNU-100766-d8: A Technical Guide to its Mechanism of Action as a Bacterial Protein Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-100766, also known as Linezolid, is a synthetically derived antibiotic belonging to the oxazolidinone class. Its deuterated isotopologue, PNU-100766-d8, serves as a crucial internal standard for pharmacokinetic and bioanalytical studies. This technical guide provides an in-depth exploration of the core mechanism of action of PNU-100766, focusing on its interaction with the bacterial ribosome to inhibit protein synthesis. The information presented herein is intended to support research, drug development, and scientific understanding of this important antimicrobial agent.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary antibacterial effect of PNU-100766 (Linezolid) is achieved through the targeted inhibition of bacterial protein synthesis. Unlike many other classes of antibiotics that interfere with later stages of protein elongation, PNU-100766 acts at the very beginning of this essential cellular process.

Specifically, PNU-100766 binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC). This binding occurs at the A-site, a critical location for the docking of aminoacyl-tRNA during translation. By occupying this site, PNU-100766 physically obstructs the correct positioning of the initiator fMet-tRNA, thereby preventing the formation of a functional 70S initiation complex. This complex, composed of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA, is a prerequisite for the commencement of protein synthesis. The inability to form this initiation complex leads to a bacteriostatic effect, effectively halting the growth and proliferation of susceptible bacteria.

Recent studies have also suggested a context-specific nature to this inhibition, with a more pronounced effect when certain amino acids, such as alanine, are in the penultimate position of the nascent peptide chain. This suggests that interactions between the antibiotic, the ribosome, and the nascent peptide may contribute to the stability of the stalled complex.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the inhibitory activity of PNU-100766 (Linezolid) as reported in various in vitro studies.

Table 1: In Vitro Inhibition of Bacterial Translation

Assay TypeBacterial SpeciesParameterValueReference
Coupled Transcription-TranslationEscherichia coliIC501.8 µM
Translation (MS2 RNA template)Escherichia coliIC5015 µM
Protein Synthesis in Whole CellsStaphylococcus aureusIC500.3 µg/mL[1]
50S Ribosomal Subunit SynthesisStaphylococcus aureusIC500.6 µg/mL[1]

Table 2: Inhibition of Initiation Complex Formation

Ribosome SourceParameterValueReference
Escherichia coli 70SIC50110 µM[2]
Staphylococcus aureus 70SIC50116 µM[2]

Experimental Protocols

In Vitro Translation Inhibition Assay

This protocol outlines a method to determine the IC50 value of PNU-100766 for the inhibition of bacterial protein synthesis using a cell-free transcription-translation system.

Materials:

  • E. coli S30 extract

  • DNA template (e.g., plasmid containing a reporter gene like β-galactosidase or luciferase)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)

  • ATP and GTP

  • Buffer solution (containing Tris-HCl, MgCl2, KCl, DTT)

  • PNU-100766 (Linezolid) stock solution

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures containing the E. coli S30 extract, DNA template, amino acid mixture, ATP, GTP, and buffer.

  • Add varying concentrations of PNU-100766 to the reaction mixtures. Include a control with no inhibitor.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation.

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Collect the protein precipitates by filtration through glass fiber filters.

  • Wash the filters to remove unincorporated radiolabeled amino acids.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of inhibition for each PNU-100766 concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the PNU-100766 concentration and fitting the data to a sigmoidal dose-response curve.

Ribosome Binding Assay (Filter Binding Method)

This protocol describes a competitive filter binding assay to assess the binding of PNU-100766 to the bacterial ribosome. This method typically requires a radiolabeled ligand that is known to bind to the same site to determine the binding affinity (Ki) of the unlabeled competitor (PNU-100766).

Materials:

  • Purified 70S bacterial ribosomes

  • Radiolabeled ligand (e.g., [3H]-chloramphenicol or a custom synthesized radiolabeled oxazolidinone)

  • Unlabeled PNU-100766 (Linezolid)

  • Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

  • Nitrocellulose filters

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and the radiolabeled ligand in the binding buffer.

  • Add increasing concentrations of unlabeled PNU-100766 to the reaction mixtures. Include a control for total binding (no unlabeled competitor) and non-specific binding (a high concentration of a non-related inhibitor or unlabeled ligand).

  • Incubate the mixtures at an appropriate temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum. The ribosomes and any bound radioligand will be retained on the filter.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filters and measure the retained radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of PNU-100766 by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of PNU-100766 by plotting the percentage of specific binding against the logarithm of the PNU-100766 concentration.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Quantification of PNU-100766 in Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines the use of this compound as an internal standard for the accurate quantification of PNU-100766 in biological matrices, such as plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4]

Materials:

  • Plasma samples

  • PNU-100766 analytical standard

  • This compound internal standard solution of a known concentration

  • Acetonitrile (for protein precipitation)

  • Formic acid

  • LC-MS/MS system with a suitable C18 column

Procedure:

  • Sample Preparation:

    • To a known volume of plasma sample, add a fixed volume of the this compound internal standard solution.

    • Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample supernatant onto the LC-MS/MS system.

    • Perform chromatographic separation using a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid.[3]

    • Utilize a mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both PNU-100766 and this compound.

  • Quantification:

    • Generate a calibration curve by analyzing a series of plasma standards containing known concentrations of PNU-100766 and a fixed concentration of the this compound internal standard.

    • Calculate the peak area ratio of the analyte (PNU-100766) to the internal standard (this compound) for each standard and sample.

    • Determine the concentration of PNU-100766 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex Joins 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Forms mRNA mRNA mRNA->30S_subunit Binds fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit PNU_100766 PNU-100766 PNU_100766->50S_subunit Binds to A-site of PTC PNU_100766->Initiation_Complex Prevents Formation Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis No_Protein_Synthesis Protein Synthesis Inhibited

Caption: Signaling pathway of PNU-100766 action.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma_Sample Plasma Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (C18 Column) Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Peak_Area_Ratio Calculate Peak Area Ratio (Analyte/IS) MS_Detection->Peak_Area_Ratio Determine_Concentration Determine Concentration Peak_Area_Ratio->Determine_Concentration Calibration_Curve Generate Calibration Curve Calibration_Curve->Determine_Concentration

Caption: Experimental workflow for pharmacokinetic analysis.

References

The Role of PNU-100766-d8 in Advancing Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Application of Deuterated Linezolid in Quantitative Bioanalysis

In the landscape of modern scientific research, particularly within pharmacology and clinical chemistry, the pursuit of analytical accuracy and precision is paramount. Stable isotope-labeled compounds have emerged as indispensable tools in achieving this goal. This technical guide focuses on PNU-100766-d8, the deuterated analog of the oxazolidinone antibiotic Linezolid. Its primary and most critical application lies in its use as an internal standard for the quantitative analysis of Linezolid in biological matrices. This document provides a comprehensive overview of its core applications, detailed experimental protocols, and quantitative performance data for researchers, scientists, and drug development professionals.

Core Application: An Internal Standard in Mass Spectrometry

This compound serves as an ideal internal standard for the quantification of Linezolid (PNU-100766) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The incorporation of deuterium atoms increases the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. However, its chemical and physical properties remain nearly identical to Linezolid.[2] This similarity ensures that this compound experiences the same variations as Linezolid throughout the analytical process, including extraction, ionization, and chromatographic separation. By measuring the ratio of the analyte's signal to that of the internal standard, these variations can be effectively normalized, leading to significantly improved accuracy and precision in quantification.

The primary rationale for employing a deuterated internal standard like this compound is to correct for the "matrix effect." This phenomenon occurs when components of a biological sample, such as plasma or serum, interfere with the ionization of the analyte in the mass spectrometer's ion source, potentially leading to inaccurate results. The use of a stable isotope-labeled internal standard is the most robust method to mitigate this effect.

Quantitative Performance in Bioanalytical Methods

The use of this compound as an internal standard has been validated in numerous studies for the quantification of Linezolid in human plasma and serum. The following tables summarize key performance parameters from published LC-MS/MS methods.

Table 1: Linearity and Sensitivity of Linezolid Quantification using this compound

AnalyteMatrixLinearity Range (µg/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (µg/mL)
LinezolidHuman Plasma0.1 - 20> 0.990.05
LinezolidHuman Serum0.1 - 50≥ 0.990.1
LinezolidHuman Serum0.01 - 200.99850.01
LinezolidHuman Plasma0.5 - 50Not Reported0.5

Table 2: Precision and Accuracy of Linezolid Quantification using this compound

MatrixConcentration LevelIntra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (%)
Human PlasmaNot Specified5.1 - 11.45.1 - 11.497.5 - 114.0
Human SerumQC Samples< 15< 1597 - 112
Human SerumQC Samples< 14.2< 11.1-9.7 to 12.8
Human PlasmaQC Samples1.68 - 5.053.61 - 11.41-8.77 to 4.67

Table 3: Recovery and Matrix Effect for Linezolid Quantification using this compound

MatrixAnalyteExtraction Recovery (%)Matrix Effect (%)
Human PlasmaLinezolid89.1 - 93.7Not Reported
Human SerumLinezolid78 - 103Not Significant
Human PlasmaLinezolidNot ReportedPrecision < 15%

Detailed Experimental Protocols

The successful implementation of this compound as an internal standard relies on a well-defined and validated experimental protocol. Below are representative methodologies for the quantification of Linezolid in human plasma/serum.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Linezolid and the internal standard from biological matrices.[3][4]

  • Aliquoting: Transfer a small volume (e.g., 100 µL) of the plasma or serum sample into a microcentrifuge tube.[3]

  • Internal Standard Spiking: Add a known amount of this compound working solution to the sample.[3]

  • Precipitation: Add a precipitating agent, typically acetonitrile, to the sample.[3][4] The volume of acetonitrile is usually 3-4 times the sample volume.

  • Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.[3]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully collect the supernatant, which contains Linezolid and this compound, for LC-MS/MS analysis.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers a more rigorous cleanup of the sample compared to protein precipitation, which can be beneficial in reducing matrix effects.[5]

  • Cartridge Conditioning: Condition a solid-phase extraction cartridge with appropriate solvents (e.g., methanol followed by water).

  • Sample Loading: Load the plasma or serum sample, previously spiked with this compound, onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

  • Elution: Elute Linezolid and this compound from the cartridge using a strong solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of Linezolid and this compound.

  • Chromatographic Column: A reversed-phase C18 column is commonly used.[3][4][5]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is employed.[3][4][5]

  • Flow Rate: A typical flow rate is in the range of 0.4 - 1.0 mL/min.[3][6]

  • Ionization: Positive electrospray ionization (ESI) is the standard technique.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3]

  • Ion Transitions:

    • Linezolid: m/z 338.0 -> 296.0[3]

    • This compound (as d3-Linezolid): m/z 341.2 -> 298.2 (Note: The exact mass shift depends on the number of deuterium atoms, d8 would have a different mass, but d3 is commonly cited in literature for this purpose).

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental processes and the mechanism of action of Linezolid, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Linezolid / this compound) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Workflow for bioanalytical quantification using this compound.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 50S_subunit->Inhibition 30S_subunit 30S Subunit 30S_subunit->Inhibition 70S_initiation_complex 70S Initiation Complex Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis Linezolid Linezolid (PNU-100766) Linezolid->50S_subunit Binds to Inhibition->70S_initiation_complex Prevents Formation

References

PNU-100766-d8 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to PNU-100766-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the oxazolidinone antibiotic Linezolid. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its study.

Core Compound Information

This compound is the deuterated form of PNU-100766, more commonly known as Linezolid.[1] Linezolid was the first oxazolidinone antibiotic to be approved for clinical use and is effective against serious infections caused by Gram-positive bacteria that have developed resistance to other antibiotics.[1] The deuteration of the molecule is often employed in drug development to study its pharmacokinetic and metabolic profiles.[1]

Chemical and Physical Properties

The key identifiers and molecular characteristics of this compound are summarized in the table below.

PropertyValue
CAS Number 1032182-14-1
Molecular Formula C₁₆H₁₂D₈FN₃O₄
Molecular Weight 345.40 g/mol
Synonyms Deuterated Labeled Linezolid
Target Bacterial Protein Synthesis
Storage 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month (protect from light).

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

PNU-100766 exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1] This mechanism is distinct from many other classes of antibiotics, which allows it to be effective against strains that have developed resistance to other drugs.[2]

The primary target of PNU-100766 is the bacterial ribosome. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit.[3] Specifically, it targets the P site within the peptidyl transferase center, which is crucial for the binding of the initiator tRNA (fMet-tRNA).[3] By binding to this site, PNU-100766 prevents the formation of the 70S initiation complex, a critical step for the commencement of protein synthesis.[3] This action effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect against staphylococci and enterococci, and a bactericidal effect against streptococci.[4]

Signaling Pathway of Inhibition

The following diagram illustrates the bacterial protein synthesis initiation pathway and the point of inhibition by PNU-100766.

Bacterial_Protein_Synthesis_Inhibition cluster_initiation Bacterial Protein Synthesis Initiation 30S_Subunit 30S Ribosomal Subunit 30S_IC 30S Initiation Complex 30S_Subunit->30S_IC mRNA mRNA mRNA->30S_IC IFs Initiation Factors (IF1, IF2, IF3) IFs->30S_IC fMet_tRNA Initiator fMet-tRNA fMet_tRNA->30S_IC 70S_IC 70S Initiation Complex 30S_IC->70S_IC 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->70S_IC Elongation Protein Elongation 70S_IC->Elongation PNU_100766 PNU-100766 PNU_100766->50S_Subunit Binds to P-site on 23S rRNA

Bacterial protein synthesis initiation and PNU-100766 inhibition.

In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for PNU-100766 (Linezolid) against a range of Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Staphylococcus aureus (MSSA)-4
Staphylococcus aureus (MRSA)-4
Staphylococcus epidermidis (MSSE)-2
Staphylococcus epidermidis (MRSE)-2
Enterococcus faecalis-4
Enterococcus faecium-4
Streptococcus pyogenes-2
Streptococcus pneumoniae-1
Nocardia brasiliensis12

Data for PNU-100766 (Linezolid) from various in vitro studies.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the activity and mechanism of PNU-100766.

Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration of PNU-100766 against a specific bacterial strain.

  • Preparation of Inoculum:

    • From a fresh culture (e.g., 18-24 hours on an agar plate), select 3-5 colonies of the test bacterium.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of PNU-100766 Dilutions:

    • Prepare a stock solution of PNU-100766 in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in sterile broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the PNU-100766 dilutions.

    • Include a growth control well (inoculum without the drug) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of PNU-100766 that completely inhibits visible growth of the bacterium.

Cell-Free Translation Inhibition Assay

This assay determines the effect of PNU-100766 on bacterial protein synthesis in a cell-free system.

  • Preparation of S30 Extract:

    • Culture a suitable bacterial strain (e.g., E. coli) to the mid-logarithmic phase of growth.

    • Harvest the cells by centrifugation and wash them with a suitable buffer.

    • Lyse the cells using a French press or sonication.

    • Centrifuge the lysate at 30,000 x g to remove cell debris, resulting in the S30 supernatant.

    • Pre-incubate the S30 extract to degrade endogenous mRNA.

  • Translation Reaction:

    • Set up the translation reaction mixture containing the S30 extract, a buffer system, amino acids (including a radiolabeled amino acid like ³⁵S-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., encoding a reporter protein like luciferase).

    • Add varying concentrations of PNU-100766 to the reaction mixtures.

    • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Measurement of Protein Synthesis:

    • Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid, TCA).

    • Collect the precipitated protein on a filter paper.

    • Wash the filter to remove unincorporated radiolabeled amino acids.

    • Measure the radioactivity of the precipitated protein using a scintillation counter.

    • The level of radioactivity is proportional to the amount of protein synthesized.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein synthesis for each concentration of PNU-100766 compared to a no-drug control.

    • Determine the IC₅₀ value, which is the concentration of PNU-100766 that inhibits protein synthesis by 50%.[6]

Experimental Workflow and Logical Relationships

The following diagram outlines a typical workflow for identifying and characterizing a novel antibiotic that targets bacterial protein synthesis, using PNU-100766 as an example.

Antibiotic_Characterization_Workflow cluster_workflow Workflow for Characterizing a Protein Synthesis Inhibitor Screening Primary Screening (e.g., growth inhibition) MIC_Determination MIC Determination (Broth Microdilution) Screening->MIC_Determination Macromolecular_Synthesis Macromolecular Synthesis Assay (radiolabeling of DNA, RNA, protein, cell wall) MIC_Determination->Macromolecular_Synthesis Identify_Target_Pathway Identify Target Pathway (Protein Synthesis Inhibition) Macromolecular_Synthesis->Identify_Target_Pathway Cell_Free_Assay Cell-Free Translation Assay Identify_Target_Pathway->Cell_Free_Assay Ribosome_Binding Ribosome Binding Assay (e.g., filter binding) Cell_Free_Assay->Ribosome_Binding Target_Identification Precise Target Identification (50S subunit, P-site) Ribosome_Binding->Target_Identification Lead_Optimization Lead Optimization (e.g., deuteration for improved PK/PD) Target_Identification->Lead_Optimization

Characterization workflow for a protein synthesis inhibiting antibiotic.

References

Isotopic Labeling of Linezolid: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the isotopic labeling of the antibiotic Linezolid for research purposes, including detailed experimental protocols, quantitative data, and pathway visualizations.

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, notable for its efficacy against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation stage, makes it a critical tool in combating resistant infections.[1][][3] Isotopic labeling of Linezolid with stable isotopes (e.g., Deuterium, ¹³C) or radioisotopes (e.g., ¹⁴C) is an invaluable technique for a variety of research applications. Labeled Linezolid serves as a crucial tool in absorption, distribution, metabolism, and excretion (ADME) studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and in elucidating its precise mechanism of action and potential off-target effects.[4] This guide provides a comprehensive overview of the isotopic labeling of Linezolid, intended for researchers and professionals in drug development.

Applications of Isotopically Labeled Linezolid

Isotopically labeled Linezolid is instrumental in several key areas of pharmaceutical research:

  • Pharmacokinetic and Metabolism Studies: Radiolabeled compounds, particularly with ¹⁴C, are the gold standard for quantitative ADME studies in both preclinical and clinical phases. These studies provide definitive data on mass balance, rates and routes of excretion, and metabolite profiling and identification.

  • Bioavailability Studies: The absolute bioavailability of orally administered drugs can be accurately determined using isotopically labeled compounds in conjunction with unlabeled intravenous doses.

  • Mechanism of Action Studies: Isotopically labeled substrates and inhibitors are used in in-vitro assays to probe the molecular interactions of Linezolid with its ribosomal target.

  • Quantitative Bioanalysis: Stable isotope-labeled Linezolid, most commonly deuterated Linezolid, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. This significantly improves the accuracy and precision of Linezolid quantification in biological matrices.

Synthesis of Isotopically Labeled Linezolid

The synthesis of isotopically labeled Linezolid typically involves the introduction of the isotope in the final steps of the synthesis to maximize efficiency and minimize the handling of radioactive materials. The most common positions for labeling are the acetyl group or the morpholine ring.

Experimental Protocol: Synthesis of [acetyl-¹⁴C]Linezolid

This protocol describes a method for the radiosynthesis of Linezolid labeled with Carbon-14 at the acetyl moiety. This is achieved by reacting the de-acetylated Linezolid precursor with [¹⁴C]acetic anhydride.

Materials:

  • (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine (de-acetyl Linezolid)

  • [1-¹⁴C]Acetic anhydride (or [2-¹⁴C]acetic anhydride)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a well-ventilated fume hood suitable for radiochemical synthesis, dissolve de-acetyl Linezolid (1 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.2 equivalents) to the solution and stir at room temperature.

  • In a separate vial, dissolve [¹⁴C]acetic anhydride (1.1 equivalents) in a small volume of anhydrous dichloromethane.

  • Slowly add the [¹⁴C]acetic anhydride solution to the reaction mixture dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield [acetyl-¹⁴C]Linezolid.

  • Determine the radiochemical purity and specific activity of the final product using radio-HPLC and liquid scintillation counting.

Experimental Protocol: Synthesis of Deuterated Linezolid (Linezolid-d₃)

This protocol outlines the synthesis of Linezolid deuterated at the acetyl group (Linezolid-d₃), which is commonly used as an internal standard in quantitative bioanalysis.

Materials:

  • (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine (de-acetyl Linezolid)

  • Acetic anhydride-d₆

  • Pyridine

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • Dissolve de-acetyl Linezolid (1 equivalent) in anhydrous dichloromethane.

  • Add pyridine (1.5 equivalents) to the solution and cool to 0°C.

  • Slowly add acetic anhydride-d₆ (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid by silica gel column chromatography using an ethyl acetate/methanol gradient to afford Linezolid-d₃.

  • Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data from Isotopic Labeling Studies

The use of ¹⁴C-labeled Linezolid has provided definitive data on its pharmacokinetic profile in humans. The following tables summarize key quantitative data from a human ADME study following a single oral dose of [¹⁴C]Linezolid.

Table 1: Mean Pharmacokinetic Parameters of Linezolid and its Metabolites in Plasma Following a Single Oral Dose of [¹⁴C]Linezolid in Healthy Male Volunteers.[4]
ParameterLinezolidMetabolite PNU-142586Metabolite PNU-142300Total Radioactivity
Cmax (ng/mL or ng eq/mL) 12.91.10.513.5
Tmax (hr) 1.54.03.01.5
AUC₀-∞ (ng·h/mL or ng eq·h/mL) 80.419.35.6111.9
t₁/₂ (hr) 5.46.47.06.6
Table 2: Mean Cumulative Excretion of Radioactivity (% of Dose) in Urine and Feces Following a Single Oral Dose of [¹⁴C]Linezolid in Healthy Male Volunteers.[4]
Excretion Route0-24h0-48h0-96h0-120hTotal
Urine 76.582.284.084.284.2
Feces 4.98.89.29.39.3
Total Recovery 81.491.093.293.593.5

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1][5] This mechanism is distinct from most other protein synthesis inhibitors that target the elongation phase. Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is an essential first step in bacterial translation.[][3]

Signaling Pathway Diagram

Linezolid_Mechanism cluster_0 Bacterial Protein Synthesis Initiation cluster_1 Inhibition by Linezolid 30S_Subunit 30S Ribosomal Subunit 70S_Initiation_Complex Functional 70S Initiation Complex 30S_Subunit->70S_Initiation_Complex IFs, GTP mRNA mRNA mRNA->70S_Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->70S_Initiation_Complex 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->70S_Initiation_Complex Inhibition X Protein_Synthesis Protein Synthesis (Elongation) 70S_Initiation_Complex->Protein_Synthesis Linezolid Linezolid Linezolid->50S_Subunit

Caption: Linezolid's inhibition of the 70S initiation complex formation in bacteria.

Experimental Workflow Diagram

Isotopic_Labeling_Workflow Start Start: De-acetyl Linezolid Reaction Acylation Reaction Start->Reaction Labeled_Reagent Labeled Reagent ([¹⁴C]Acetic Anhydride or Acetic Anhydride-d₆) Labeled_Reagent->Reaction Quench_Workup Quenching and Aqueous Work-up Reaction->Quench_Workup Purification Silica Gel Chromatography Quench_Workup->Purification Analysis Analysis (NMR, MS, Radio-HPLC) Purification->Analysis Final_Product Final Product: Isotopically Labeled Linezolid Analysis->Final_Product

Caption: General experimental workflow for the isotopic labeling of Linezolid.

Conclusion

The isotopic labeling of Linezolid is a powerful and essential technique for advancing our understanding of this important antibiotic.[4] The use of ¹⁴C-labeled Linezolid has been pivotal in defining its metabolic fate and pharmacokinetic properties in humans, providing critical data for regulatory approval and clinical use.[4] Furthermore, stable isotope-labeled Linezolid, such as the deuterated form, is indispensable for accurate bioanalytical quantification in complex matrices. The detailed experimental protocols and data presented in this guide are intended to support researchers in designing and executing robust studies utilizing isotopically labeled Linezolid, ultimately contributing to the optimization of its therapeutic use and the development of new antibacterial agents.

References

PNU-100766-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on PNU-100766-d8, the deuterated analog of the oxazolidinone antibiotic Linezolid. This document outlines its suppliers, availability, and key technical data. It further details its mechanism of action and provides experimental protocols for its application in research settings.

Supplier and Availability

This compound, also known as Linezolid-d8, is available from a range of specialized chemical suppliers. The availability, purity, and offered quantities may vary. Researchers are advised to request a certificate of analysis from the supplier to ensure the product meets their specific experimental requirements.

SupplierProduct Name(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
MedChemExpressThis compound1032182-14-1C₁₆H₁₂D₈FN₃O₄345.40Also offers non-deuterated Linezolid and other labeled versions.[1]
Simson PharmaLinezolid -D81032182-14-1Not specifiedNot specifiedAccompanied by a Certificate of Analysis.[2]
ClinivexLinezolid-D81032182-14-1C₁₆H₁₂D₈FN₃O₄345.4Available in various quantities (10mg, 25mg, 50mg, 100mg).[3]
Cayman ChemicalLinezolid-d3Not specifiedC₁₆H₁₇D₃FN₃O₄340.4Offers a d3 labeled version. Purity ≥98%.[4]
Chem-ImpexLinezolid165800-03-3C₁₆H₂₀FN₃O₄337.35Offers the non-deuterated compound with ≥ 99% purity.[5]
Thermo ScientificLinezolid, 98%165800-03-3C₁₆H₂₀FN₃O₄Not specifiedOffers the non-deuterated compound.[6][7]

Technical Data

Chemical Properties:

PropertyValue
Chemical Name N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl-d8)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide
Synonyms This compound, Linezolid-d8
CAS Number 1032182-14-1
Molecular Formula C₁₆H₁₂D₈FN₃O₄
Molecular Weight 345.40 g/mol

Storage and Stability:

  • Solid Form: Store at 4°C, protected from light.[8] For long-term storage, -20°C for up to 3 years is recommended by some suppliers.[9]

  • In Solvent: Store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[8][10]

  • Solution Stability: Linezolid has been found to be stable in various intravenous solutions at 25°C for 34 days.[11] It is least stable at high pH values and elevated temperatures.[11][12]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

PNU-100766 (Linezolid) is a member of the oxazolidinone class of antibiotics.[1] Its mechanism of action is the inhibition of bacterial protein synthesis at the initiation phase.[10][13] This unique mechanism distinguishes it from many other classes of antibiotics and contributes to its low cross-resistance.

Linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[13] This binding site is located at the peptidyl transferase center (PTC). By binding to this site, Linezolid prevents the formation of a functional 70S initiation complex, which is a critical step in the initiation of protein synthesis.[14][15][16] This disruption ultimately halts the production of essential bacterial proteins, leading to a bacteriostatic effect.

G cluster_ribosome Bacterial Ribosome cluster_factors Initiation Factors 50S_Subunit 50S Subunit 70S_Initiation_Complex 70S Initiation Complex 50S_Subunit->70S_Initiation_Complex Inhibition Inhibition 30S_Subunit 30S Subunit 30S_Subunit->70S_Initiation_Complex Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis mRNA mRNA mRNA->30S_Subunit fMet_tRNA fMet-tRNA fMet_tRNA->30S_Subunit PNU_100766 PNU-100766 (Linezolid) PNU_100766->50S_Subunit Inhibition->70S_Initiation_Complex

Mechanism of action of PNU-100766 (Linezolid).

Experimental Protocols

Quantification of Linezolid in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantification of Linezolid in serum or plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

1. Materials and Reagents:

  • Linezolid analytical standard

  • This compound (Linezolid-d8)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Human serum/plasma (blank)

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of Linezolid and this compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare a series of working standard solutions of Linezolid by serial dilution of the stock solution with 50% ACN/water.

  • Prepare a working internal standard (IS) solution of this compound at a fixed concentration (e.g., 1 µg/mL) in 50% ACN/water.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of serum/plasma sample, add 10 µL of the working IS solution.

  • Add 150 µL of ACN containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

  • LC System: Agilent 1200 series or equivalent

  • Column: Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm)[17]

  • Mobile Phase A: Water with 0.1% formic acid[17][18]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[17][18]

  • Flow Rate: 0.6 mL/min[17][18]

  • Injection Volume: 10 µL

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.[17]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Linezolid: Monitor appropriate precursor and product ions (e.g., m/z 338.2 -> 296.2)

    • This compound: Monitor appropriate precursor and product ions (e.g., m/z 346.2 -> 304.2)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Linezolid to this compound against the concentration of the Linezolid standards.

  • Determine the concentration of Linezolid in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Serum) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject Inject into LC-MS/MS Collect_Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Data_Analysis Data Analysis and Quantification Detect->Data_Analysis

Workflow for LC-MS/MS quantification of Linezolid.
In Vitro Bacterial Protein Synthesis Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of PNU-100766 on bacterial protein synthesis in a cell-free system.

1. Materials and Reagents:

  • PNU-100766 (Linezolid)

  • E. coli S30 extract for cell-free protein synthesis

  • Amino acid mixture

  • [³H]-Leucine or other radiolabeled amino acid

  • Template DNA (e.g., plasmid encoding a reporter gene like luciferase or β-galactosidase)

  • Reaction buffer (containing Tris-HCl, Mg(OAc)₂, KOAc, DTT, etc.)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

2. Experimental Procedure:

  • Prepare a reaction mixture containing the S30 extract, reaction buffer, amino acid mixture (including the radiolabeled amino acid), and template DNA.

  • Prepare serial dilutions of PNU-100766 in the reaction buffer.

  • Add the PNU-100766 dilutions to the reaction mixtures. Include a no-drug control.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Collect the precipitated protein on glass fiber filters by vacuum filtration.

  • Wash the filters with cold TCA and then ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of protein synthesis inhibition for each PNU-100766 concentration relative to the no-drug control.

  • Plot the percentage of inhibition against the log of the PNU-100766 concentration to determine the IC₅₀ value.

This technical guide provides a foundational understanding of this compound for research applications. For specific experimental designs, further optimization of the provided protocols may be necessary. Always refer to the supplier's technical data sheet for the most accurate and up-to-date information on product handling and storage.

References

Navigating the Research Landscape of PNU-100766-d8: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for PNU-100766-d8, the deuterated form of the antibiotic Linezolid. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in studies involving this compound.

Compound Identification and Properties

This compound is the isotopically labeled version of PNU-100766, more commonly known as Linezolid. The deuteration is a critical feature for specific research applications, such as pharmacokinetic studies, where it allows for differentiation from the non-deuterated form.

PropertyValue
Chemical Name (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl-d2)acetamide-d3
Synonyms Linezolid-d8
Molecular Formula C₁₆H₁₅D₅FN₃O₄
Appearance Solid
Storage (Powder) -20°C for up to 3 years
Storage (in solvent) -80°C for up to 1 year

Safety and Handling

Hazard Identification
HazardDescription
Acute Toxicity (Oral) Harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.
First-Aid Measures
Exposure RouteFirst-Aid Procedure
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields.

  • Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Follow the specific storage temperature guidelines provided in the product data sheet (-20°C for powder, -80°C for solutions).

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Mechanism of Action

PNU-100766 (Linezolid) is an oxazolidinone antibiotic that inhibits bacterial protein synthesis. Its unique mechanism of action involves binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex, which is a critical step in bacterial protein synthesis. This mechanism is distinct from other protein synthesis inhibitors, which often target the elongation phase.

G Mechanism of Action of PNU-100766 (Linezolid) cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex (Functional Ribosome) 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex PNU-100766 PNU-100766 (Linezolid) PNU-100766->50S_subunit Binds to 23S rRNA Inhibition Inhibition Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Initiates Inhibition->Initiation_Complex Prevents Formation Inhibition->Protein_Synthesis Blocks

PNU-100766 (Linezolid) Mechanism of Action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

G Workflow for MIC Assay Start Start Prepare_Inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacteria and Compound Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of this compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read Results and Determine MIC Incubate->Read_Results End End Read_Results->End

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Methodology:

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth medium.

  • Prepare Drug Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a positive control (no drug) and a negative control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vivo Efficacy Study in a Murine Infection Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse model of bacterial infection.

Methodology:

  • Animal Model:

    • Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).

    • Induce the desired infection (e.g., intraperitoneal, intravenous, or thigh infection) with a standardized inoculum of the target bacterium.

  • Drug Administration:

    • Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, subcutaneous injection).

    • Administer the compound to the mice at various dosages and schedules. Include a vehicle control group.

  • Sample Collection and Analysis:

    • At predetermined time points, euthanize the mice and collect relevant tissues (e.g., blood, spleen, lungs, or site of infection).

    • Homogenize the tissues and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar plates.

    • Blood samples can also be collected for pharmacokinetic analysis to determine the concentration of this compound over time.

  • Data Analysis:

    • Compare the bacterial loads in the tissues of the treated groups to the control group to determine the efficacy of the compound.

    • Analyze pharmacokinetic data to establish a relationship between drug exposure and efficacy.

G In Vivo Efficacy Study Workflow Start Start Infection Induce Bacterial Infection in Mice Start->Infection Treatment Administer this compound (or Vehicle Control) Infection->Treatment Monitoring Monitor Animal Health and Collect Samples Treatment->Monitoring Analysis Analyze Bacterial Load (CFU) and Pharmacokinetics Monitoring->Analysis Results Evaluate Efficacy and Determine Dose-Response Analysis->Results End End Results->End

General Workflow for an In Vivo Efficacy Study.

This technical guide provides a foundational understanding of the safety, handling, and experimental use of this compound. Researchers are strongly encouraged to consult specific institutional safety guidelines and to perform thorough risk assessments before initiating any experimental work.

Methodological & Application

Application Notes and Protocols for the Use of PNU-100766-d8 as an Internal Standard in the Quantification of Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the use of PNU-100766-d8 as an internal standard for the accurate quantification of Linezolid (PNU-100766) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established bioanalytical techniques and validated methods from the scientific literature.

Principle

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. Therapeutic drug monitoring of Linezolid is crucial to ensure efficacy and avoid toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis.[1] this compound has nearly identical physicochemical properties to Linezolid, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow it to compensate for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.[1]

Reagents and Materials

  • Analytes: Linezolid (PNU-100766), this compound (Internal Standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade)

  • Biological Matrix: Human plasma or serum

  • Equipment:

    • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

    • Analytical column (e.g., C18, 150 x 4.6 mm, 3.5 µm)

    • Sample preparation supplies (e.g., microcentrifuge tubes, pipettes, solid-phase extraction cartridges if required)

    • Vortex mixer

    • Centrifuge

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Linezolid and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Linezolid stock solution in 50% methanol to create working standards for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a suitable concentration (e.g., 10 µg/mL).[2]

  • Calibration Curve and QC Samples: Spike blank biological matrix (plasma or serum) with the Linezolid working standards to create calibration standards at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µg/mL).[3][4] Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and common method for extracting Linezolid from plasma or serum.[2][3][4]

  • Pipette 100 µL of the study sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add a specified volume of the internal standard working solution.

  • Add three volumes of cold acetonitrile (e.g., 300 µL) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 16,600 x g) for 15 minutes at 4°C.[2]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

  • LC System: A standard HPLC or UPLC system.

  • Analytical Column: Waters X-bridge C18, 150 x 4.6 mm, 3.5 µm or equivalent.[4]

  • Mobile Phase A: Water with 0.1% formic acid.[3][4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Flow Rate: 0.6 mL/min.[4]

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Linezolid (PNU-100766)338.01296.03
This compound346.01 (Predicted)296.03 or 304.03 (Predicted)

Note: The precursor ion for this compound is predicted based on the addition of 8 daltons to the molecular weight of Linezolid. The product ion will depend on the fragmentation pattern and whether the deuterium atoms are retained on the fragmented portion. It is crucial to optimize the MRM transition for this compound on the specific instrument being used.

Data Analysis

  • Integrate the peak areas for both Linezolid and this compound for each sample, standard, and QC.

  • Calculate the peak area ratio of Linezolid to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Determine the concentration of Linezolid in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for Linezolid quantification using a deuterated internal standard.

ParameterTypical ValueReference
Linearity Range 0.1 - 50 µg/mL[3][4]
Intra-day Precision (%RSD) < 15%[2][4]
Inter-day Precision (%RSD) < 15%[2][4]
Accuracy (%RE) 85 - 115%[2][4]
Extraction Recovery 78 - 103%[4]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add this compound Internal Standard Sample->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Calibration Curve Construction Ratio->Calibrate Quantify Quantify Linezolid Concentration Calibrate->Quantify

Caption: Experimental workflow for Linezolid quantification using this compound.

Principle Analyte Linezolid (Analyte) Extraction Sample Extraction Analyte->Extraction IS This compound (IS) IS->Extraction IS->Extraction Compensates for Variability Chromatography Chromatography IS->Chromatography Compensates for Variability Ionization Ionization IS->Ionization Compensates for Variability Matrix Biological Matrix (e.g., Plasma) Matrix->Extraction Matrix Effects Extraction->Chromatography Chromatography->Ionization Ratio Peak Area Ratio (Analyte/IS) Ionization->Ratio Result Accurate Concentration Ratio->Result

Caption: Principle of using a deuterated internal standard for accurate quantification.

References

Application Notes and Protocols for In Vitro Antibacterial Activity Testing of PNU-100766-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-100766-d8 is the deuterated form of PNU-100766, also known as Linezolid. Linezolid is the first member of the oxazolidinone class of synthetic antibiotics.[1] It is primarily used to treat serious infections caused by Gram-positive bacteria that are resistant to other antibiotics.[1] Linezolid's mechanism of action involves the inhibition of bacterial protein synthesis initiation by binding to both the 30S and 50S ribosomal subunits.[1] This unique mechanism means there is minimal cross-resistance with other protein synthesis inhibitors. The primary activity of Linezolid is against Gram-positive microorganisms, but it also shows a broad spectrum of activity against staphylococci, enterococci, streptococci, and some actinomycetes.[2] this compound, as a stable isotope-labeled compound, is a valuable tool in drug development research, particularly for pharmacokinetic and metabolic studies.[1]

These application notes provide detailed protocols for determining the in vitro antibacterial activity of this compound using standard methods, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation

Table 1: Example In Vitro Activity of Linezolid (PNU-100766) against various bacterial strains.

Bacterial StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Nocardia brasiliensis (25 strains)<412[2][3]
Mycobacterium tuberculosis0.03 - 2-0.25 - 2[4]
Methicillin-susceptible Staphylococcus aureus--1[5]
Methicillin-resistant Staphylococcus aureus--1[5]
Streptococci---[5]
Enterococci---[5]

Note: This table presents a summary of reported Linezolid activity. The performance of this compound is expected to be comparable in in vitro antibacterial assays.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35-37°C)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the desired starting concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound solution in CAMHB. The typical final volume in each well is 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well containing the serially diluted this compound, the positive control, and the growth control wells. The final volume in each well will be 110 µL.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth. A reading mirror or a spectrophotometer can be used to aid in the determination.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates or other suitable agar medium

  • Sterile micropipettes and tips

  • Incubator (35-37°C)

Procedure:

  • Subculturing from MIC wells: Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Plating: Spot-inoculate the aliquots onto separate, labeled sections of a TSA plate.

  • Incubation: Incubate the TSA plates at 35-37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives). This is typically observed as no bacterial growth on the agar subculture.

Visualizations

experimental_workflow cluster_mic MIC Assay cluster_mbc MBC Assay prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate Plate (16-20h, 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from MIC wells with no growth read_mic->subculture Proceed with non-turbid wells plate_agar Plate on TSA Agar subculture->plate_agar incubate_mbc Incubate Agar Plates (18-24h, 37°C) plate_agar->incubate_mbc read_mbc Read MBC (Lowest concentration with no growth on agar) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC assays.

mechanism_of_action cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit initiation_complex Prevents formation of functional initiation complex ribosome_30S 30S Subunit pnu This compound (Linezolid) pnu->ribosome_50S binds pnu->ribosome_30S binds protein_synthesis Inhibition of Bacterial Protein Synthesis initiation_complex->protein_synthesis bacteriostatic Bacteriostatic Effect protein_synthesis->bacteriostatic

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Pharmacokinetic Study Design Using PNU-100766-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-100766, also known as Linezolid, is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria.[1] Accurate determination of its pharmacokinetic profile is crucial for preclinical and clinical development. PNU-100766-d8 is the deuterated form of Linezolid, serving as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The use of a stable isotope-labeled internal standard like this compound is critical for correcting analytical variability during sample preparation and analysis, thereby enhancing the accuracy and precision of pharmacokinetic data.

This document provides detailed application notes and protocols for designing and conducting a preclinical pharmacokinetic study of PNU-100766 (Linezolid) in a rat model, utilizing this compound as the internal standard for bioanalysis.

Data Presentation

Table 1: Pharmacokinetic Parameters of Linezolid in Rats

ParameterIntravenous Administration (25 mg/kg)Intragastric Administration (63 mg/kg)
AUC₀-∞ (μg·h/mL) 86.4224.5
Total Clearance (L/h/kg) 0.300.29
Cumulative Urinary Excretion (%) 27.526.2

Data sourced from a pharmacokinetic study in rats.[1]

Experimental Protocols

1. Preclinical Pharmacokinetic Study Protocol in Rats

This protocol outlines the in-vivo phase of the pharmacokinetic study for PNU-100766 (Linezolid) in a rat model.

a. Animal Model:

  • Species: Sprague-Dawley rats.[4]

  • Sex: Male and/or female, specified in the study design.

  • Weight: 200-250 g.

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum, with fasting overnight before dosing.

b. Dosing:

  • Formulation: Prepare a solution of PNU-100766 in a suitable vehicle (e.g., sterile water for injection, saline, or a solution containing a solubilizing agent if necessary).

  • Intravenous (IV) Administration:

    • Dose: 25 mg/kg.[1]

    • Route: Bolus injection via the tail vein.

  • Oral (Intragastric) Administration:

    • Dose: 63 mg/kg.[1]

    • Route: Oral gavage.

c. Blood Sample Collection:

  • Time Points: Collect blood samples at pre-dose (0 h) and at multiple time points post-dose to accurately define the plasma concentration-time profile. Suggested time points include: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Procedure: Collect approximately 0.25 mL of blood from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Store the plasma samples at -80°C until bioanalysis.[5]

2. Bioanalytical Protocol for PNU-100766 in Rat Plasma using LC-MS/MS

This protocol describes the quantitative analysis of PNU-100766 in rat plasma samples using this compound as an internal standard.

a. Materials and Reagents:

  • PNU-100766 (Linezolid) analytical standard.

  • This compound (Deuterated Linezolid) internal standard.[2]

  • Acetonitrile (HPLC grade).[1]

  • Water (HPLC grade).

  • Formic acid (or other suitable mobile phase modifier).

  • Rat plasma (for calibration standards and quality controls).

b. Preparation of Standards and Quality Controls:

  • Prepare stock solutions of PNU-100766 and this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare calibration standards by spiking known concentrations of PNU-100766 into blank rat plasma. A suggested calibration curve range is 0.25 - 50.0 µg/mL.[1]

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

c. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • To a 50 µL aliquot of each plasma sample, add a fixed amount of the this compound internal standard solution.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex mix for 1 minute.

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

d. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., SinoPak BEH C18).[1]

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing a suitable modifier like formic acid. A possible isocratic condition is acetonitrile:water (28:72, v/v).[1]

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for PNU-100766 and this compound.

    • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

e. Data Analysis:

  • Integrate the peak areas for PNU-100766 and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of PNU-100766 in the unknown samples by interpolation from the calibration curve.

  • Calculate the pharmacokinetic parameters using appropriate software.

Mandatory Visualization

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase animal_model Animal Model (Sprague-Dawley Rats) dosing Dosing (IV and Oral) animal_model->dosing sample_collection Blood Sample Collection dosing->sample_collection plasma_prep Plasma Preparation sample_collection->plasma_prep sample_prep Sample Preparation (Protein Precipitation) plasma_prep->sample_prep Plasma Samples lcms_analysis LC-MS/MS Analysis (with this compound IS) sample_prep->lcms_analysis data_analysis Data Analysis lcms_analysis->data_analysis pk_parameters Pharmacokinetic Parameter Calculation data_analysis->pk_parameters Bioanalytical_Workflow start Plasma Sample add_is Add this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantification Quantification lcms->quantification

References

Application Notes and Protocols for PNU-100766-d8 Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of PNU-100766 (Linezolid) and its deuterated internal standard, PNU-100766-d8, in plasma samples. The methodologies described are based on established bioanalytical techniques, primarily focusing on protein precipitation followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

PNU-100766, commercially known as Linezolid, is an oxazolidinone antibiotic effective against serious infections caused by Gram-positive bacteria. In pharmacokinetic (PK) and pharmacodynamic (PD) studies, accurate quantification of PNU-100766 in biological matrices like plasma is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for bioanalytical methods using mass spectrometry. It compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.

This guide outlines a robust and reliable sample preparation protocol using protein precipitation, a widely adopted technique for its simplicity, speed, and cost-effectiveness in removing plasma proteins prior to LC-MS/MS analysis.

Experimental Protocols

I. Protein Precipitation Method

This is the most common and straightforward method for preparing plasma samples for PNU-100766 analysis.

Materials:

  • Blank plasma

  • PNU-100766 analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

  • UPLC-MS/MS system

Protocol:

  • Sample Thawing: Thaw frozen plasma samples to room temperature.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add a specific volume of this compound working solution to achieve a final concentration that is within the linear range of the assay.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to the plasma sample. The 3:1 ratio of organic solvent to plasma is a common starting point and can be optimized.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final sample into the UPLC-MS/MS system for analysis.

II. UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (Typical):

  • Column: A reverse-phase column, such as a Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm), is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • PNU-100766: The precursor ion [M+H]⁺ is m/z 338. The specific product ion for quantification will depend on the instrument and optimization, but a common transition is m/z 338 -> 296.

    • This compound: The precursor ion [M+H]⁺ will be shifted by the number of deuterium atoms (e.g., m/z 346 for d8). The product ion will also be shifted accordingly. These transitions must be optimized for the specific deuterated standard used.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Data Presentation

The following tables summarize quantitative data from various published methods for Linezolid analysis in plasma, providing a reference for expected performance.

Table 1: Comparison of Sample Preparation Methods for Linezolid in Plasma

Sample Preparation MethodPlasma Volume (µL)Extraction Solvent/CartridgeKey StepsRecovery (%)Reference
Protein Precipitation 100Acetonitrile (300 µL)Vortex, Centrifuge>90%Generic PP Protocol
Protein Precipitation 50Methanol (150 µL)Vortex, Centrifuge~95%[1]
Liquid-Liquid Extraction 200Dichloromethane/Methanol (9:1, v/v)Vortex, Centrifuge, Evaporate, Reconstitute>90%[2]
Solid-Phase Extraction 500Oasis HLB CartridgeCondition, Load, Wash, Elute>85%[3]

Table 2: Performance Characteristics of UPLC-MS/MS Methods for Linezolid Quantification

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 0.1 - 200.05 - 400.2 - 50
Lower Limit of Quantification (LLOQ) (µg/mL) 0.10.050.2
Intra-day Precision (%RSD) < 10%< 15%< 5%
Inter-day Precision (%RSD) < 12%< 15%< 8%
Accuracy (%) 90 - 110%85 - 115%92 - 108%
Reference [4][2][5]

Mandatory Visualizations

G Workflow for this compound Analysis in Plasma cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (100 µL) spike Spike with this compound (Internal Standard) plasma->spike precipitate Add Acetonitrile (300 µL) spike->precipitate vortex Vortex (60s) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject Prepared Sample chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection quantification Quantification using Analyte/IS Ratio detection->quantification

Caption: Experimental workflow for plasma sample preparation and analysis.

G Logical Relationship of the Bioanalytical Process cluster_input Inputs cluster_process Process cluster_output Outputs plasma_sample Plasma Sample sample_prep Sample Preparation (Protein Precipitation) plasma_sample->sample_prep internal_standard This compound internal_standard->sample_prep reagents Reagents (e.g., Acetonitrile) reagents->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection concentration PNU-100766 Concentration ms_detection->concentration pk_pd_data Pharmacokinetic/Pharmacodynamic Data concentration->pk_pd_data

References

Application Notes and Protocols for Serum Linezolid Analysis via Protein Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of the antibiotic linezolid in human serum using protein precipitation. This method is a simple, rapid, and cost-effective technique for sample preparation prior to analysis by High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Linezolid is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Therapeutic drug monitoring (TDM) of linezolid is crucial in critically ill patients to ensure efficacy and avoid toxicity, as serum concentrations can be highly variable.[1] Protein precipitation is a widely used method for preparing serum samples for linezolid analysis. It involves adding a water-miscible organic solvent to the serum to denature and precipitate proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte of interest, can be directly injected into the analytical system.

Principles of Protein Precipitation for Linezolid Analysis

The principle behind this method is the differential solubility of proteins and the small molecule drug, linezolid, in an organic solvent/aqueous mixture. The addition of a solvent like acetonitrile or methanol disrupts the hydration layer around the protein molecules, leading to their aggregation and precipitation. Linezolid, being soluble in the resulting supernatant, is thus effectively separated from the bulk of the serum matrix components.

Experimental Workflow

The general workflow for protein precipitation of serum samples for linezolid analysis is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Serum Serum Sample Add_IS Add Internal Standard Serum->Add_IS Optional but recommended Add_Solvent Add Precipitating Solvent Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC or LC-MS/MS Supernatant->Inject Data Data Acquisition and Analysis Inject->Data

Caption: General workflow of protein precipitation for serum linezolid analysis.

Experimental Protocols

Below are detailed protocols for protein precipitation using different organic solvents, followed by analysis using either HPLC-UV/DAD or LC-MS/MS.

Protocol 1: Acetonitrile Precipitation for HPLC-UV/DAD Analysis

This protocol is adapted from a method for routine TDM of linezolid.[2]

Materials:

  • Human serum

  • Linezolid analytical standard

  • Internal Standard (IS): 2-ethoxybenzamide (125 mg/L in water)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 250 µL of patient serum into a microcentrifuge tube.

  • Add 50 µL of the internal standard solution (2-ethoxybenzamide, 125 mg/L).

  • Add 500 µL of a 1:1 (v/v) mixture of acetonitrile and methanol for protein precipitation.

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 9720 x g for 10 minutes.[2]

  • Transfer 200 µL of the clear supernatant to a new tube.

  • Dilute the supernatant with 460 µL of water.

  • Inject 50 µL of this final mixture into the HPLC system.[2]

HPLC Conditions:

  • Column: Atlantis T3, 5.0 µm

  • Mobile Phase A: Water with 0.6% formic acid (pH 2.30)

  • Mobile Phase B: Acetonitrile/water (93.6:6, v/v) with 0.4% formic acid

  • Mode: Isocratic at 23% B and 77% A

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 252 nm[2]

  • Column Temperature: 20°C[2]

  • Run Time: 15 minutes[2]

Protocol 2: Acetonitrile Precipitation for LC-MS/MS Analysis

This protocol is based on a method for the simultaneous quantification of linezolid and its metabolites.[3][4][5]

Materials:

  • Human serum

  • Linezolid analytical standard

  • Deuterated linezolid internal standard (e.g., linezolid-d3)

  • Acetonitrile (LC-MS grade) containing the internal standard

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • To 20 µL of serum in a microcentrifuge tube, add 160 µL of acetonitrile containing the deuterated internal standard (e.g., 1 µg/mL).[3]

  • Vortex the mixture to precipitate the proteins.[3]

  • Centrifuge the sample.

  • Carefully transfer the resulting supernatant for analysis.[3]

LC-MS/MS Conditions:

  • Column: Waters X-bridge C18, 150 × 4.6 mm, 3.5 μm[3][4]

  • Mobile Phase A: Water with 0.1% formic acid[3][4][5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[3][4][5]

  • Flow Rate: 0.6 mL/min[3][4][5]

  • Ionization Mode: Positive electrospray ionization (ESI+)[3][4]

  • Run Time: 15 minutes[3][4][5]

Protocol 3: Methanol Precipitation for HPLC-UV Analysis

This protocol is adapted from a method for the quantitative determination of linezolid in human serum.[6]

Materials:

  • Human serum

  • Linezolid analytical standard

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 225 µL of serum into an Eppendorf tube.

  • Add 25 µL of the linezolid standard or control.

  • Vortex the mixture for 10 seconds.

  • Add 500 µL of methanol.[6]

  • Vortex the solution for 30 seconds.[6]

  • Centrifuge for 10 minutes at 15,000 rpm at room temperature.[6]

  • Inject 50 µL of the clear supernatant into the HPLC system.[6]

HPLC Conditions:

  • Column: RP-18

  • Mobile Phase: 50 mM phosphate buffer and acetonitrile (76:26, v/v), adjusted to pH 3.5 with orthophosphoric acid[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection: UV at 258 nm[6]

  • Run Time: 9 minutes[6]

Quantitative Data Summary

The following tables summarize the performance characteristics of various protein precipitation methods for linezolid analysis found in the literature.

Table 1: Linearity and Range of Quantification

Analytical MethodPrecipitating SolventLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
HPLC-UV/DADMethanol0.5 - 30.00.998[6]
LC-MS/MSAcetonitrile0.1 - 50.0≥0.99[3][4][5]
HPLC-UVAcetonitrile/Methanol (1:1)0.2 - 100.0>0.9999[2]
HPLC-UVMethanol0.75 - 50.00.9991[7]
HPLC-UVAcetonitrile0.125 - 32.00.9999[8]

Table 2: Precision and Accuracy

Analytical MethodPrecipitating SolventIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
LC-MS/MSAcetonitrile<15%<15%97 - 112%[3][4][5]
HPLC-UVMethanol<3.56%<4.63%94.67 - 98.28%[7]
LC-MS/MSNot specified<7.3% (CV)Not specified<6% (inaccuracy)[1]
HPLC-UVAcetonitrile<7.598%<7.598%90.912 - 106.459%[8]

Table 3: Recovery and Stability

| Analytical Method | Precipitating Solvent | Extraction Recovery (%) | Stability Conditions | Stability Results | Reference | | :--- | :--- | :--- | :--- | :--- | | LC-MS/MS | Acetonitrile | 78 - 103% | Not specified | No significant matrix effect |[3][4][5] | | HPLC-UV | Methanol | 92.56 - 95.24% | Freeze-thaw (3 cycles) | 90.7 ± 0.58% of initial concentration |[6] | | HPLC-UV | Acetonitrile | Not specified | Post-preparation (24h, room temp) | Stable |[9] | | HPLC-UV | Acetonitrile | 90.912 - 106.459% | Freeze-thaw (3 cycles) | Stable within ±15% of nominal concentrations |[8] |

Signaling Pathways and Logical Relationships

The logical relationship in the analytical process can be visualized as a decision tree for method selection.

DecisionTree cluster_hplc HPLC-UV/DAD cluster_lcms LC-MS/MS Start Need for Linezolid Quantification in Serum Method_Selection Select Analytical Platform Start->Method_Selection HPLC_Protocol Choose Precipitation Solvent (Methanol or Acetonitrile) Method_Selection->HPLC_Protocol Higher concentration range, cost-effective LCMS_Protocol Use Acetonitrile with Deuterated Internal Standard Method_Selection->LCMS_Protocol High sensitivity and selectivity required HPLC_Validation Validate for Linearity, Precision, Accuracy HPLC_Protocol->HPLC_Validation LCMS_Validation Validate and Assess Matrix Effects LCMS_Protocol->LCMS_Validation

Caption: Decision tree for selecting a protein precipitation-based analytical method.

Discussion and Conclusion

Protein precipitation is a robust and straightforward method for the preparation of serum samples for linezolid quantification. The choice of precipitating solvent, either acetonitrile or methanol, can be guided by the subsequent analytical technique and specific laboratory preferences. Acetonitrile is frequently used for LC-MS/MS applications due to its compatibility with mobile phases and its ability to produce a clean supernatant.[3][4][5] Both solvents have demonstrated high recovery and good precision and accuracy when coupled with either HPLC-UV/DAD or LC-MS/MS.[2][6][7]

The validation data presented in the tables indicate that these methods are linear over the clinically relevant concentration range of linezolid and exhibit acceptable precision and accuracy.[1][2][3][6][7] Stability studies have also shown that linezolid is stable in serum and processed samples under typical laboratory conditions.[6][8][9]

References

Application Note: High-Throughput Analysis of PNU-100766 in Biological Matrices using UPLC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of PNU-100766 (Linezolid). The method employs its stable isotope-labeled counterpart, PNU-100766-d8, as an internal standard (IS) to ensure high accuracy and precision. The protocol is optimized for rapid sample throughput, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other drug development applications. The simple protein precipitation-based sample preparation and rapid chromatographic runtime allow for the efficient processing of large batches of samples.

Introduction

PNU-100766, commercially known as Linezolid, is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. Accurate and reliable quantification of PNU-100766 in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation, injection volume, and matrix effects. This document provides a comprehensive protocol for the analysis of PNU-100766 using UPLC-MS/MS.

Experimental

Instrumentation and Reagents
  • UPLC System: Waters ACQUITY UPLC I-Class system or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm

  • Reagents:

    • PNU-100766 (Linezolid) reference standard

    • This compound internal standard

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

    • Methanol (LC-MS grade) for stock solutions

UPLC Conditions

The chromatographic separation is achieved using a gradient elution on a C18 reversed-phase column.

ParameterValue
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.40 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time Approximately 3-5 minutes
Gradient Program Time (min)
MS/MS Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for detection.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table below
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
PNU-100766338.01296.030.13015
This compound (IS) 346.4 304.3 0.1 30 15

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve PNU-100766 and this compound in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the PNU-100766 stock solution in 50:50 methanol:water to create calibration standards and quality control samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation Protocol

A simple protein precipitation method is used for sample extraction.

  • Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent and reproducible across the concentration range
Matrix Effect Minimal ion suppression or enhancement
Stability Stable under various storage and processing conditions

Data Presentation

The quantitative data for the UPLC-MS/MS method is summarized in the tables within the "Experimental" section. These tables provide a clear and structured overview of the chromatographic and mass spectrometric conditions for easy reference and implementation.

Visualizations

Experimental Workflow

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add Internal Standard (this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer UPLC UPLC Separation (BEH C18 Column) Supernatant_Transfer->UPLC MSMS MS/MS Detection (ESI+, MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: UPLC-MS/MS experimental workflow for PNU-100766 analysis.

Signaling Pathway (Illustrative)

PNU-100766 acts by inhibiting bacterial protein synthesis. A diagram illustrating this mechanism is provided below.

PNU100766_MOA PNU100766 PNU-100766 (Linezolid) Ribosome Bacterial Ribosome (50S Subunit) PNU100766->Ribosome Binds to P-site on 23S rRNA Initiation_Complex 70S Initiation Complex (fMet-tRNA + mRNA + 30S + 50S) PNU100766->Initiation_Complex Prevents formation Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of PNU-100766.

Application Notes and Protocols for PNU-100766-d8 in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of PNU-100766-d8, a deuterated form of Linezolid, in antibiotic resistance research. The protocols detailed below are based on established methodologies and provide a framework for investigating the efficacy and mechanisms of action and resistance of Linezolid against a variety of bacterial pathogens.

Introduction to this compound

PNU-100766 is the research designation for Linezolid, the first clinically approved antibiotic of the oxazolidinone class. It is primarily effective against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[1] this compound is a stable, isotopically labeled version of Linezolid, which serves as an ideal internal standard for quantitative analyses, particularly in pharmacokinetic and pharmacodynamic (PK/PD) studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] Its use ensures high accuracy and precision in determining Linezolid concentrations in biological matrices.[2][3][4]

The primary mechanism of action of Linezolid involves the inhibition of bacterial protein synthesis at the initiation phase.[1] It binds to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex.[1] Resistance to Linezolid typically arises from point mutations in the V domain of the 23S rRNA gene or through the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes an rRNA methyltransferase.

Quantitative Data: In Vitro Activity of Linezolid (PNU-100766)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Linezolid against various susceptible and resistant Gram-positive pathogens. These values are essential for interpreting the results of antibiotic resistance studies.

Table 1: Linezolid (PNU-100766) MIC Values for Staphylococcus aureus

Strain TypeNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)>200011≤0.5 - 2
Methicillin-Resistant S. aureus (MRSA)>200011≤0.5 - 4
Linezolid-Resistant S. aureus---8 - >128

Data compiled from multiple surveillance studies.[5][6][7]

Table 2: Linezolid (PNU-100766) MIC Values for Enterococcus Species

Strain TypeNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Vancomycin-Susceptible Enterococcus faecalis>40012≤0.5 - 2
Vancomycin-Resistant Enterococcus faecalis (VRE)>301.520.75 - 2
Vancomycin-Susceptible Enterococcus faecium>20011≤0.5 - 2
Vancomycin-Resistant Enterococcus faecium (VRE)>20012≤0.5 - 4

Data compiled from multiple surveillance and in vitro studies.[7][8]

Table 3: Linezolid (PNU-100766) MIC Values for Streptococcus pneumoniae

Strain TypeNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Penicillin-Susceptible S. pneumoniae>60011≤0.25 - 2
Penicillin-Resistant S. pneumoniae>20011≤0.25 - 2

Data compiled from a large surveillance study.[5]

Table 4: CLSI and EUCAST Breakpoints for Linezolid

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus (CLSI/EUCAST)≤ 4 µg/mL-≥ 8 µg/mL
Enterococcus spp. (CLSI)≤ 2 µg/mL4 µg/mL≥ 8 µg/mL
Enterococcus spp. (EUCAST)≤ 4 µg/mL-> 4 µg/mL
Streptococcus pneumoniae (CLSI/EUCAST)≤ 2 µg/mL4 µg/mL (CLSI only)≥ 8 µg/mL (CLSI), > 4 µg/mL (EUCAST)

CLSI (Clinical and Laboratory Standards Institute) and EUCAST (European Committee on Antimicrobial Susceptibility Testing) provide guidelines for interpreting MIC values.[7]

Experimental Protocols

Protocol for Quantification of Linezolid using this compound by LC-MS/MS

This protocol describes a method for the accurate quantification of Linezolid in human serum using this compound as an internal standard.

Materials:

  • Linezolid (PNU-100766) analytical standard

  • This compound (deuterated Linezolid)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human serum (drug-free for calibration standards and quality controls)

  • LC-MS/MS system with a C18 column

Procedure:

  • Preparation of Stock Solutions and Standards:

    • Prepare a 1 mg/mL stock solution of Linezolid in DMSO.

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • From the Linezolid stock, prepare working solutions in ACN to spike into drug-free human serum to create calibration standards (e.g., 0.1 to 50 µg/mL) and quality control (QC) samples at low, medium, and high concentrations.[4]

    • Prepare a working internal standard (IS) solution of this compound in ACN (e.g., 1 µg/mL).[4]

  • Sample Preparation:

    • To 20-50 µL of serum sample (calibrator, QC, or unknown), add a fixed volume of the IS working solution.

    • Precipitate proteins by adding 3-4 volumes of cold ACN.[3][4]

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[9]

    • Transfer the supernatant to a clean tube.

    • The supernatant can be diluted with water before injection into the LC-MS/MS system.[9]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 analytical column (e.g., Waters X-bridge C18, 150 × 4.6 mm, 3.5 µm).[3][4]

      • Mobile Phase A: Water with 0.1% formic acid.[3][4]

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3][4]

      • Employ a gradient elution to separate Linezolid and this compound from matrix components.[4]

      • Set the column temperature to 25°C and the flow rate to 0.6 mL/min.[3][4]

    • Mass Spectrometry:

      • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

      • Monitor the specific precursor-to-product ion transitions for Linezolid and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Linezolid to this compound against the nominal concentration of the calibration standards.

    • Determine the concentration of Linezolid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol for Broth Microdilution Antimicrobial Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of Linezolid.

Materials:

  • Linezolid (PNU-100766) powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates to be tested

  • Quality control strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212)[8]

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

Procedure:

  • Preparation of Linezolid Stock Solution:

    • Prepare a stock solution of Linezolid at a concentration of at least 1280 µg/mL in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates:

    • In a 96-well plate, perform serial two-fold dilutions of the Linezolid stock solution in CAMHB to achieve a final concentration range (e.g., 0.06 to 128 µg/mL) in a volume of 50 µL per well.

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth) for each isolate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well.

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35°C in ambient air for 16-20 hours.[10]

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of Linezolid that completely inhibits visible growth of the organism as detected by the unaided eye.[10]

    • A small, distinct button of growth at the bottom of the well should be considered growth.

    • For some organisms that may exhibit trailing, the MIC should be read at the lowest concentration that inhibits ≥80% of growth compared to the growth control.[11]

    • Compare the obtained MIC values to the established breakpoints (see Table 4) to classify the isolate as susceptible, intermediate, or resistant.

Protocol for Time-Kill Assay

This protocol assesses the bactericidal or bacteriostatic activity of Linezolid over time.

Materials:

  • Linezolid (PNU-100766)

  • Appropriate broth medium (e.g., CAMHB)

  • Bacterial isolate

  • Sterile culture tubes or flasks

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Prepare a mid-logarithmic phase culture of the test organism in broth.

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in several tubes or flasks containing fresh broth.

  • Addition of Linezolid:

    • To the test tubes, add Linezolid at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).

    • Include a growth control tube without any antibiotic.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[12][13]

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a defined volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on the plates.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each Linezolid concentration and the growth control.

    • Bacteriostatic activity is typically defined as a < 3-log₁₀ reduction in CFU/mL from the initial inoculum.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[13]

Visualizations of Key Pathways and Workflows

Mechanism of Action of Linezolid (PNU-100766)

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex Functional 70S Initiation Complex 50S_subunit->70S_initiation_complex 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis mRNA mRNA mRNA->70S_initiation_complex tRNA Initiator tRNA (fMet-tRNA) tRNA->70S_initiation_complex PNU-100766 Linezolid (PNU-100766) PNU-100766->50S_subunit Binds to 23S rRNA (Peptidyl Transferase Center) Inhibition Inhibition PNU-100766->Inhibition Inhibition->70S_initiation_complex Prevents formation

Caption: Mechanism of action of Linezolid (PNU-100766).

Mechanisms of Linezolid Resistance

G cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Linezolid Linezolid Ribosome 50S Ribosomal Subunit Linezolid->Ribosome Binds to target Protein_Synthesis Protein Synthesis Linezolid->Protein_Synthesis Inhibits Ribosome->Protein_Synthesis Enables Target_Mutation Target Site Mutation (23S rRNA gene) Reduced_Binding Reduced Linezolid Binding Target_Mutation->Reduced_Binding Cfr_Methylation cfr-mediated Methylation (A2503 of 23S rRNA) Cfr_Methylation->Reduced_Binding Reduced_Binding->Ribosome Alters target site Resistance Linezolid Resistance Reduced_Binding->Resistance

Caption: Key mechanisms of bacterial resistance to Linezolid.

Experimental Workflow for In Vitro Antibiotic Resistance Study

G Start Start: Bacterial Isolate MIC_Determination 1. MIC Determination (Broth Microdilution) Start->MIC_Determination Interpret_MIC 2. Interpret MIC (using CLSI/EUCAST breakpoints) MIC_Determination->Interpret_MIC Susceptible Susceptible Interpret_MIC->Susceptible MIC ≤ Breakpoint Resistant Resistant Interpret_MIC->Resistant MIC > Breakpoint Time_Kill_Assay 3. Time-Kill Assay Susceptible->Time_Kill_Assay Resistant->Time_Kill_Assay Mechanism_Study 4. Mechanism of Resistance Study (e.g., PCR for cfr, 23S rRNA sequencing) Resistant->Mechanism_Study PKPD_Study 5. In Vivo/PK-PD Study (Quantify Linezolid with this compound) Time_Kill_Assay->PKPD_Study Mechanism_Study->PKPD_Study End End: Characterization of Resistance Profile PKPD_Study->End

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Linezolid using PNU-100766-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid is an oxazolidinone antibiotic crucial for treating infections caused by multidrug-resistant Gram-positive bacteria. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of linezolid is increasingly recommended to optimize efficacy and minimize toxicity. These application notes provide a detailed protocol for the quantification of linezolid in human serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with PNU-100766-d8 (deuterated linezolid) as an internal standard.

Rationale for Linezolid TDM

Therapeutic drug monitoring of linezolid is essential for several reasons:

  • High Pharmacokinetic Variability: Critically ill patients often exhibit unpredictable linezolid serum concentrations, leading to either sub-therapeutic levels or toxic accumulation.[1]

  • Exposure-Toxicity Relationship: Myelosuppression, a major side effect of linezolid, is associated with elevated trough concentrations.[2][3]

  • Renal Impairment: Patients with renal insufficiency are at a higher risk of linezolid-associated myelosuppression due to the accumulation of the drug and its metabolites.[2][3]

  • Optimizing Efficacy: Maintaining trough concentrations within the therapeutic range is crucial for clinical success.

Experimental Protocols

This section details the materials and methods for the quantification of linezolid in serum/plasma.

Materials and Reagents
  • Linezolid analytical standard

  • This compound (Linezolid-d3) internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human serum/plasma (drug-free for calibration standards and quality controls)

  • Appropriate laboratory consumables (e.g., microcentrifuge tubes, pipette tips)

Sample Preparation: Protein Precipitation

This is a straightforward and effective method for sample cleanup.

  • Label microcentrifuge tubes for standards, quality controls (QCs), and patient samples.

  • To 20 µL of serum/plasma, add 160 µL of acetonitrile containing the internal standard (this compound) at a concentration of 1 µg/mL.[2]

  • Vortex mix the samples thoroughly to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following is a representative LC-MS/MS method for linezolid analysis.

ParameterCondition
Liquid Chromatography
LC SystemAgilent 1200 series or equivalent
ColumnWaters X-bridge C18, 150 × 4.6 mm, 3.5 µm
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.6 mL/min
Column Temperature25°C
Injection Volume20 µL
Mass Spectrometry
Mass SpectrometerAB Sciex 3200 QTRAP or equivalent
Ionization ModePositive Electrospray Ionization (ESI+)
Ion Spray Voltage4500 V
Aux Gas Temperature450°C
Curtain Gas10 psi
Nebulizer Gas40 psi
Aux Gas60 psi
Mass Spectrometric Detection

The analytes are monitored using Selected Reaction Monitoring (SRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Linezolid338.0296.2
This compound (IS)341.0299.2

Method Validation Data

The described method should be validated to ensure reliability. The following tables summarize typical validation parameters.

Linearity
AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
Linezolid0.1 - 50≥ 0.99

Data synthesized from multiple sources indicating typical performance.[1][2]

Accuracy and Precision
AnalyteQC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LinezolidLLOQ0.1< 15< 1585-115
Low0.3< 15< 1585-115
Mid16< 15< 1585-115
High40< 15< 1585-115

LLOQ: Lower Limit of Quantification; QC: Quality Control. Acceptance criteria based on typical bioanalytical method validation guidelines.[1][2]

Recovery and Matrix Effect
AnalyteExtraction Recovery (%)Matrix Effect (%)
Linezolid78 - 103Not significant

Data indicates that the protein precipitation method provides consistent recovery and minimal interference from the biological matrix.[2]

Visualizations

Linezolid Metabolism

Linezolid is primarily metabolized in the liver to two major inactive metabolites, PNU-142300 (aminoethoxyacetic acid metabolite) and PNU-142586 (hydroxyethyl glycine metabolite), through oxidation of the morpholine ring.[4] PNU-142586 is the predominant human metabolite.[5]

Linezolid_Metabolism Linezolid Linezolid (PNU-100766) PNU142300 PNU-142300 (aminoethoxyacetic acid metabolite) Linezolid->PNU142300 Oxidation PNU142586 PNU-142586 (hydroxyethyl glycine metabolite) Linezolid->PNU142586 Oxidation Excretion Renal and Fecal Excretion PNU142300->Excretion PNU142586->Excretion

Linezolid Metabolic Pathway
Experimental Workflow for Linezolid TDM

The following diagram illustrates the complete workflow for the therapeutic drug monitoring of linezolid.

TDM_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection 1. Sample Collection (Serum/Plasma) SampleReceipt 2. Sample Receipt & Accessioning SampleCollection->SampleReceipt SamplePrep 3. Sample Preparation (Protein Precipitation with IS) SampleReceipt->SamplePrep LCMS_Analysis 4. LC-MS/MS Analysis SamplePrep->LCMS_Analysis DataProcessing 5. Data Processing & Quantification LCMS_Analysis->DataProcessing DataReview 6. Data Review & Verification DataProcessing->DataReview ReportGeneration 7. Report Generation DataReview->ReportGeneration ClinicalInterpretation 8. Clinical Interpretation & Dose Adjustment ReportGeneration->ClinicalInterpretation

Linezolid TDM Workflow

Conclusion

The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of linezolid. This detailed protocol and the accompanying information will aid researchers, scientists, and drug development professionals in implementing accurate and reliable linezolid quantification to support personalized medicine and improve patient outcomes.

References

Troubleshooting & Optimization

Technical Support Center: PNU-100766-d8 Signal Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal suppression issues with PNU-100766-d8 in mass spectrometry-based assays. This compound, a deuterated analog of Linezolid, is commonly employed as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Linezolid in complex biological matrices. While the use of a SIL-IS can compensate for matrix effects, significant ion suppression can still compromise assay sensitivity and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of the antibiotic Linezolid.[1] In quantitative mass spectrometry, it serves as an ideal internal standard for the analysis of Linezolid. Due to its isotopic labeling, this compound is chemically identical to Linezolid and will behave similarly during sample preparation and chromatographic separation.[2][3] This allows for correction of variability in the analytical process, including signal suppression.

Q2: What is signal suppression and how does it affect my analysis?

Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte of interest due to the presence of co-eluting compounds from the sample matrix.[4][5] This can lead to decreased signal intensity, which in turn results in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[4]

Q3: I'm using a stable isotope-labeled internal standard (this compound). Shouldn't that correct for all signal suppression?

While a SIL-IS like this compound is the gold standard for correcting matrix effects, it may not completely eliminate the problem.[3] If the suppression is severe, the signal for both the analyte (Linezolid) and the internal standard (this compound) can be reduced to a point where the sensitivity of the assay is compromised.[5][6] It is also possible for the analyte and internal standard to experience slightly different degrees of suppression, leading to inaccurate results.

Q4: What are the common causes of signal suppression when analyzing this compound and Linezolid?

Common causes of signal suppression in the LC-MS/MS analysis of Linezolid and its deuterated internal standard include:

  • Competition for Ionization: Co-eluting matrix components, such as phospholipids from plasma or serum samples, can compete with Linezolid and this compound for ionization in the mass spectrometer's source, reducing their signal.[4][7]

  • Changes in Droplet Properties: In electrospray ionization (ESI), high concentrations of non-volatile matrix components can alter the surface tension and viscosity of the droplets, hindering the release of gas-phase ions.

  • Sample Preparation: Inadequate sample cleanup can leave behind high concentrations of interfering substances. For example, simple protein precipitation may not effectively remove phospholipids.[7][8]

  • Chromatography: Poor chromatographic resolution can lead to the co-elution of matrix components with the analyte and internal standard.

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and resolving signal suppression issues.

Initial Assessment of Signal Suppression

If you suspect signal suppression is affecting your assay, the first step is to confirm and quantify the extent of the issue.

Symptom: Low or inconsistent signal intensity for both Linezolid and this compound in matrix samples compared to neat solutions.

Diagnostic Test: Matrix Effect Study.

Procedure:

  • Prepare a standard solution of Linezolid and this compound in a clean solvent (e.g., methanol or acetonitrile).

  • Prepare a blank matrix sample (e.g., plasma, serum) that is free of the analyte.

  • Spike the blank matrix after extraction with the same concentration of Linezolid and this compound as the neat solution.

  • Analyze both the neat solution and the post-extraction spiked matrix sample.

  • Calculate the matrix effect using the following formula:

    Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) * 100

Interpretation of Results:

Matrix Effect (%)Interpretation
< 100%Signal Suppression
> 100%Signal Enhancement
~ 100%No significant matrix effect
Troubleshooting Workflow

If a significant matrix effect is confirmed, follow this workflow to identify and resolve the source of the suppression.

TroubleshootingWorkflow start Start: Suspected Signal Suppression matrix_effect Perform Matrix Effect Study start->matrix_effect is_suppression Significant Suppression? matrix_effect->is_suppression no_suppression No Significant Suppression. Investigate other issues (e.g., instrument performance). is_suppression->no_suppression No optimize_sample_prep Optimize Sample Preparation is_suppression->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography change_ionization Change Ionization Mode/Source optimize_chromatography->change_ionization re_evaluate Re-evaluate Matrix Effect change_ionization->re_evaluate re_evaluate->is_suppression Suppression Persists resolved Issue Resolved re_evaluate->resolved Suppression Mitigated

Caption: A logical workflow for troubleshooting signal suppression.

Detailed Troubleshooting Steps

Step 1: Optimize Sample Preparation

Inadequate sample cleanup is a primary cause of matrix effects.[7][8]

  • Protein Precipitation (PPT): While simple, PPT is often not sufficient for removing phospholipids. If you are using PPT, consider switching to a more effective technique.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different extraction solvents and pH conditions to optimize the removal of interferences.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[9] Select an SPE sorbent and protocol that is appropriate for the properties of Linezolid.

Step 2: Optimize Chromatography

If optimizing sample preparation is not sufficient, focus on improving the chromatographic separation to resolve Linezolid and this compound from matrix interferences.

  • Gradient Modification: Adjust the mobile phase gradient to increase the separation between your analytes and any co-eluting matrix components.

  • Column Chemistry: Try a different column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, or HILIC) to alter the retention characteristics of both the analytes and interfering compounds.

Step 3: Change Ionization Mode or Source

In some cases, changing the ionization technique can mitigate signal suppression.

  • Ionization Polarity: If you are using positive ion mode ESI, try switching to negative ion mode to see if the interfering compounds are less efficiently ionized.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than ESI.[10] If your instrument has an APCI source, this could be a viable alternative.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Regions of Ion Suppression

This qualitative experiment helps to identify the retention times at which co-eluting matrix components cause ion suppression.

Objective: To visualize regions of ion suppression across a chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of Linezolid

  • Blank matrix extract

Procedure:

  • Set up the LC system with the analytical column.

  • Connect the outlet of the LC column to one port of a tee-union.

  • Connect a syringe pump containing the Linezolid standard solution to the second port of the tee-union.

  • Connect the third port of the tee-union to the mass spectrometer's ion source.

  • Begin infusing the Linezolid solution at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable signal in the mass spectrometer.

  • Inject the blank matrix extract onto the LC column.

  • Monitor the signal of the infused Linezolid throughout the chromatographic run.

Data Interpretation:

  • A stable baseline indicates no ion suppression.

  • A dip in the baseline indicates a region of ion suppression.

  • A rise in the baseline indicates a region of signal enhancement.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Autosampler Autosampler (Blank Matrix Injection) LC_Pump->Autosampler Column Analytical Column Autosampler->Column Tee Tee-Union Column->Tee Syringe_Pump Syringe Pump (Linezolid Standard) Syringe_Pump->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for a post-column infusion experiment.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data from different sample preparation techniques used in the analysis of Linezolid.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Comments
Protein Precipitation (Acetonitrile)> 90%60 - 80% (Suppression)Simple and fast, but often results in significant ion suppression due to residual phospholipids.
Liquid-Liquid Extraction (MTBE)75 - 90%85 - 105% (Minimal Effect)More selective than PPT, leading to a cleaner extract and reduced matrix effects.
Solid-Phase Extraction (C18)> 95%95 - 105% (No Significant Effect)Provides the cleanest extracts and is highly effective at minimizing matrix effects.[9]

This technical support center provides a comprehensive overview of troubleshooting signal suppression for this compound in mass spectrometry. By following these guidelines, researchers can effectively diagnose and mitigate matrix effects, leading to more robust and reliable quantitative data.

References

Technical Support Center: Optimizing MRM Transitions for PNU-100766-d8 and Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Multiple Reaction Monitoring (MRM) transitions for PNU-100766-d8 and Linezolid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Linezolid and its deuterated internal standard, this compound?

A1: The most commonly reported MRM transition for Linezolid (PNU-100766) is the protonated precursor ion [M+H]+ to a specific product ion. For this compound, the precursor ion mass will be shifted by the number of deuterium atoms. While the optimal product ion and collision energy should be empirically determined on your specific instrument, a common starting point is provided in the table below.

Q2: How should I optimize the collision energy for these transitions?

A2: Collision energy is a critical parameter for maximizing signal intensity and should be optimized for each transition and on each instrument.[1] A common approach is to perform a collision energy optimization experiment by infusing a standard solution of the analyte and monitoring the signal intensity of the product ion across a range of collision energy values. Automated software tools provided by instrument vendors can streamline this process.[2]

Q3: What are the most common issues encountered when developing an LC-MS/MS method for Linezolid?

A3: Common challenges include matrix effects from biological samples, carryover, and suboptimal chromatographic peak shape. The troubleshooting section below provides detailed guidance on how to address these issues.

Q4: Can I use a different internal standard for Linezolid analysis?

A4: While this compound (commonly Linezolid-d3) is a suitable isotope-labeled internal standard, other structural analogs can be used.[3] However, an ideal internal standard co-elutes with the analyte and experiences similar ionization and matrix effects. Therefore, a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Data Presentation

Table 1: Recommended MRM Transitions and Initial Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Collision Energy (eV)
Linezolid338.01296.0315 - 25
This compound (Linezolid-d8)346.40304.0315 - 25

Note: The molecular formula for this compound is C16H12D8FN3O4, resulting in a molecular weight of 345.40.[4] The precursor ion for this compound is estimated based on the addition of 8 daltons to the mass of Linezolid. The product ion is also shifted accordingly, assuming the deuterium atoms are not on the fragmented portion. The collision energy provided is a suggested starting range and requires empirical optimization for your specific instrument and conditions.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for preparing plasma or serum samples for Linezolid analysis.[3]

  • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex briefly and inject onto the LC-MS/MS system.

Liquid Chromatography Method

A reversed-phase chromatographic method is typically used for the separation of Linezolid.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mandatory Visualization

MRM_Optimization_Workflow MRM Optimization Workflow cluster_Preparation Preparation cluster_Optimization Optimization cluster_Validation Method Validation Prep_Standard Prepare Analyte and IS Standard Solutions Tune_MS Tune Mass Spectrometer Prep_Standard->Tune_MS Infuse_Analyte Direct Infusion of Analyte Tune_MS->Infuse_Analyte Select_Precursor Select Precursor Ion ([M+H]+) Infuse_Analyte->Select_Precursor Scan_Product Acquire Product Ion Scan Select_Precursor->Scan_Product Select_Product Select Most Intense Product Ion(s) Scan_Product->Select_Product Optimize_CE Optimize Collision Energy (CE) Select_Product->Optimize_CE Develop_LC Develop LC Method Optimize_CE->Develop_LC Assess_Matrix Assess Matrix Effects Develop_LC->Assess_Matrix Validate_Assay Validate Assay Performance (Linearity, Accuracy, Precision) Assess_Matrix->Validate_Assay

Caption: A flowchart of the typical workflow for developing and optimizing an MRM-based LC-MS/MS assay.

Troubleshooting Guide

References

Technical Support Center: Optimizing PNU-100766-d8 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the High-Performance Liquid Chromatography (HPLC) peak shape for PNU-100766-d8 analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape important?

PNU-100766 is the chemical name for Linezolid, an oxazolidinone antibiotic used against serious Gram-positive bacterial infections.[1][2] this compound is a deuterated version of Linezolid, often used as an internal standard in quantitative bioanalysis.[1] A symmetrical, sharp peak (a Gaussian peak) is crucial for accurate and reproducible quantification.[3][4] Poor peak shapes, such as tailing or fronting, can compromise resolution from other components and lead to inaccurate integration and unreliable data.[5][6]

Q2: My this compound peak is tailing. What is the most likely cause?

The most common cause of peak tailing for basic compounds like this compound is secondary interaction with residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[7][8] PNU-100766 contains a morpholine group, which is basic. At a mid-range mobile phase pH (e.g., pH 4-7), these silanol groups can become ionized (SiO⁻), creating negatively charged sites that electrostatically interact with the positively charged analyte, causing the peak to tail.[7][9]

Q3: What is a tailing factor or asymmetry factor, and what is an acceptable value?

The tailing factor (Tf) or asymmetry factor (As) is a measure of peak symmetry. In an ideal scenario, a chromatographic peak should be symmetrical, exhibiting a Gaussian shape.[5] According to the USP, the terms Tailing Factor, Asymmetry Factor, and Symmetry Factor are considered the same.[5] A value of T = 1.0 indicates a perfectly symmetrical peak. A value greater than 1 indicates peak tailing.[6] While the acceptable limit can be method-specific, a common goal is to keep the tailing factor below 1.5, with values under 1.2 being ideal for high-quality quantitative analysis.

Q4: Can the deuterium labeling in this compound affect its peak shape compared to the non-deuterated form?

Deuterium substitution can sometimes cause a small shift in retention time due to the deuterium isotope effect, which slightly alters the interaction with the stationary phase.[10] In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[10] However, the fundamental chemical properties that cause poor peak shape, such as the basicity of the morpholine group, remain the same. Therefore, the troubleshooting strategies for improving the peak shape of PNU-100766 and its deuterated analog are identical.

Troubleshooting Guide: Improving Peak Shape

This section provides a systematic, question-driven approach to resolving common peak shape issues encountered during this compound analysis.

G cluster_0 Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing for this compound check_ph Q1: Is the mobile phase pH optimized to suppress silanol interactions? start->check_ph adjust_ph A: Lower pH to < 3 or raise pH to > 8. (See Protocol 1) check_ph->adjust_ph No check_additive Q2: Have you considered a mobile phase additive? check_ph->check_additive Yes adjust_ph->check_additive add_tea A: Add a competing base like Triethylamine (TEA). (See Protocol 2) check_additive->add_tea No check_column Q3: Is the column chemistry appropriate for basic analytes? check_additive->check_column Yes add_tea->check_column change_column A: Use an end-capped or polar-embedded column. Consider a modern base-deactivated phase. check_column->change_column No check_system Q4: Could there be an instrumental issue? check_column->check_system Yes change_column->check_system system_solutions A: Check for extra-column volume, frit blockage, or column voids. Backflush or replace column. check_system->system_solutions Yes end Achieve Symmetrical Peak (Tf < 1.2) check_system->end No, problem solved system_solutions->end

Caption: A systematic workflow for troubleshooting peak tailing.

Q5: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor.[11] The interaction between the basic this compound and acidic silanol groups on the column packing is the primary cause of tailing. By adjusting the pH, you can control the ionization state of both the analyte and the silanols to minimize this unwanted interaction.

  • Low pH (e.g., < 3): At low pH, the residual silanol groups are protonated (neutral, Si-OH), which significantly reduces the electrostatic interaction with the protonated (positively charged) analyte. This is often the most effective first step to improve peak shape for basic compounds.[7][9]

  • High pH (e.g., > 8): At high pH, the basic analyte is in its neutral form, which prevents ionic interactions with the deprotonated silanol groups (SiO⁻). However, this requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[12]

G cluster_1 Analyte-Silanol Interactions vs. pH mid_ph Mid-Range pH (4-7) analyte_mid This compound (+) mid_ph->analyte_mid Analyte is Protonated silanol_mid Silanol (SiO⁻) mid_ph->silanol_mid Silanol is Ionized low_ph Low pH (<3) analyte_low This compound (+) low_ph->analyte_low Analyte is Protonated silanol_low Silanol (Si-OH) low_ph->silanol_low Silanol is Neutral tailing Peak Tailing analyte_mid->tailing Strong Ionic Interaction silanol_mid->tailing Strong Ionic Interaction good_peak Symmetrical Peak analyte_low->good_peak No Ionic Interaction silanol_low->good_peak No Ionic Interaction

References

Deuterium exchange issues with PNU-100766-d8 in acidic mobile phase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with deuterium exchange of PNU-100766-d8 when using acidic mobile phases in liquid chromatography-mass spectrometry (LC-MS) analysis.

Troubleshooting Guide

Issue: Inconsistent or Decreasing this compound Signal and/or Increasing PNU-100766 Signal

If you observe a decreasing signal for your deuterated internal standard (this compound) over an analytical run, or a concurrent increase in the signal of the unlabeled analyte (PNU-100766), you may be experiencing deuterium exchange. This phenomenon, also known as back-exchange, involves the replacement of deuterium atoms on your internal standard with hydrogen atoms from the mobile phase.

Potential Causes and Solutions

Potential CauseRecommended Action
Labile Deuterium Positions The stability of deuterium labels is highly dependent on their location within the molecule. Protons on heteroatoms (N-H, O-H) and carbons adjacent to carbonyl groups or heteroatoms can be susceptible to exchange, especially under acidic conditions. While the exact deuteration pattern of your this compound standard is crucial, be aware of potentially labile sites.
Acidic Mobile Phase An acidic mobile phase can catalyze the exchange of deuterium for hydrogen. The lower the pH, the more likely it is for exchange to occur.
Elevated Temperature Higher temperatures provide the energy needed to overcome the activation barrier for the exchange reaction, accelerating the rate of deuterium loss.
Stationary Phase Interactions Certain stationary phases, particularly those with acidic silanol groups, can contribute to on-column deuterium exchange.

Experimental Troubleshooting Workflow

To diagnose and mitigate deuterium exchange, a systematic approach is recommended. The following workflow can help identify the source of the issue and find a suitable solution.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Method Optimization cluster_3 Resolution start Inconsistent IS Signal or Analyte Signal Increase check_label Verify Deuteration Site Stability (Consult Certificate of Analysis) start->check_label check_method Systematically Evaluate Method Parameters check_label->check_method adjust_ph Increase Mobile Phase pH check_method->adjust_ph adjust_temp Lower Column Temperature check_method->adjust_temp change_column Test Different Stationary Phases check_method->change_column deuterated_solvent Use Deuterated Mobile Phase Additives check_method->deuterated_solvent solution Stable Signal Achieved adjust_ph->solution adjust_temp->solution change_column->solution deuterated_solvent->solution

Troubleshooting workflow for deuterium exchange issues.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a problem?

Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent, such as the mobile phase in HPLC.[1] For a deuterated internal standard like this compound, this is problematic because it leads to a decrease in its concentration and an artificial increase in the concentration of the unlabeled analyte you are trying to quantify. This compromises the accuracy and precision of your analytical method.

Q2: Which positions on the this compound molecule are most susceptible to exchange in an acidic mobile phase?

Without knowing the exact deuteration pattern of your specific this compound standard, we can predict potential sites of lability based on the structure of PNU-100766 (Linezolid).

PNU_100766_Structure cluster_0 PNU-100766 (Linezolid) Structure cluster_1 Potential Deuterium Exchange Sites struct labile Potentially Labile Sites labile_desc Protons on carbons alpha to carbonyls or heteroatoms. Protons on the morpholine ring may also show some lability. stable Generally Stable Sites stable_desc Protons on the aromatic ring. Protons on the acetyl methyl group.

Structure of PNU-100766 and potential deuterium lability.

Deuterium atoms attached to the aromatic ring or the methyl group of the acetamide are generally considered stable and less likely to exchange. However, deuterons on the morpholine ring or the carbon atoms of the oxazolidinone ring, particularly those adjacent to oxygen or nitrogen atoms, could be more susceptible to exchange in an acidic environment. It is crucial to consult the Certificate of Analysis for your deuterated standard to identify the labeled positions.

Q3: How does the pH of the mobile phase affect deuterium exchange?

The rate of deuterium exchange is often pH-dependent.[2] Acidic conditions can catalyze the exchange reaction. While a low pH is often desirable for good chromatography of basic compounds like PNU-100766, it can increase the likelihood of back-exchange.

Q4: What role does temperature play in deuterium exchange?

Temperature is a significant factor; higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.[3] If you suspect exchange is occurring, reducing the column temperature is a key troubleshooting step.

Q5: Can my choice of HPLC column influence deuterium exchange?

Yes, the stationary phase can play a role. Residual silanol groups on silica-based columns are acidic and can contribute to on-column deuterium exchange. Testing columns with different base-deactivation (end-capping) or using a different type of stationary phase (e.g., polymer-based) may help mitigate the issue.

Experimental Protocols

Protocol 1: Evaluating the Effect of Mobile Phase pH on Deuterium Exchange

Objective: To determine the impact of mobile phase acidity on the stability of this compound.

Methodology:

  • Prepare Mobile Phases: Prepare at least three mobile phases with identical organic solvent compositions but varying pH values. For example, if your current method uses 0.1% formic acid (pH ~2.7), prepare additional mobile phases with 0.1% acetic acid (pH ~3.2) and 5 mM ammonium formate (pH ~6.5).

  • Prepare Standard Solution: Prepare a fresh solution of this compound in a non-acidic solvent (e.g., 50:50 acetonitrile:water).

  • Experimental Setup:

    • Equilibrate the LC system with the first mobile phase (lowest pH).

    • Inject the this compound solution multiple times over a period equivalent to a typical analytical run (e.g., every 30 minutes for 4 hours).

  • Data Analysis:

    • Monitor the peak area of this compound and for the appearance or increase in the peak area of unlabeled PNU-100766.

    • Repeat the experiment for each of the other mobile phases.

  • Interpretation: A stable peak area for this compound and no significant increase in the PNU-100766 signal at a higher pH would indicate that the acidic mobile phase was contributing to the deuterium exchange.

Protocol 2: Assessing the Influence of Temperature on Deuterium Exchange

Objective: To determine if elevated temperature is accelerating the deuterium exchange of this compound.

Methodology:

  • Select Mobile Phase: Use the acidic mobile phase where deuterium exchange was initially suspected.

  • Prepare Standard Solution: Prepare a fresh solution of this compound.

  • Experimental Setup:

    • Set the column compartment to three different temperatures (e.g., 25°C, 40°C, and 50°C).

    • For each temperature, inject the this compound solution. To assess stability over time at each temperature, you can perform repeated injections.

  • Data Analysis: Compare the peak area of this compound and any observed PNU-100766 at each temperature.

  • Interpretation: A significant decrease in the this compound signal and a corresponding increase in the PNU-100766 signal at higher temperatures would confirm that the exchange is thermally influenced.

Summary of Expected Outcomes from Troubleshooting Experiments

Parameter VariedConditionExpected Outcome if Parameter is a Key Factor
Mobile Phase pH Low (e.g., < 3)Increased Exchange
High (e.g., > 5)Decreased/No Exchange
Temperature High (e.g., > 40°C)Increased Exchange
Low (e.g., < 30°C)Decreased/No Exchange

References

Technical Support Center: Analysis of Linezolid with PNU-100766-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PNU-100766-d8 as an internal standard for the quantitative analysis of Linezolid in biological matrices by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of matrix effects in the bioanalysis of Linezolid?

A1: Matrix effects are a common challenge in LC-MS/MS bioanalysis and are caused by co-eluting endogenous components from the biological sample that can either suppress or enhance the ionization of the analyte (Linezolid) and the internal standard (this compound).[1] For plasma and serum samples, phospholipids are often a major contributor to matrix effects.[2] These molecules can co-elute with the analytes and interfere with the electrospray ionization (ESI) process.

Q2: Why is a stable isotope-labeled internal standard like this compound recommended for Linezolid analysis?

A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects in LC-MS/MS analysis.[3] Since this compound is structurally identical to Linezolid, with the only difference being the presence of deuterium atoms, it has nearly identical chemical and physical properties. This ensures that it co-elutes with Linezolid and experiences the same degree of ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.

Q3: Can I use a different internal standard if this compound is unavailable?

A3: While a SIL-IS like this compound is ideal, an analogue internal standard can be used if it is demonstrated to be free of matrix effects and tracks the analyte's behavior. However, any structural differences may lead to variations in chromatographic retention and ionization efficiency, potentially compromising the accuracy of the results. Thorough validation is critical when using a non-isotopic internal standard.

Q4: What are the common sample preparation techniques to minimize matrix effects for Linezolid analysis?

A4: The most common sample preparation techniques for Linezolid in biological matrices are protein precipitation (PPT) and solid-phase extraction (SPE).[4]

  • Protein Precipitation (PPT): This is a simpler and faster method, often using acetonitrile or methanol.[5] While effective at removing proteins, it may not efficiently remove other matrix components like phospholipids.

  • Solid-Phase Extraction (SPE): SPE is a more selective technique that can provide a cleaner sample extract, leading to reduced matrix effects.[4] However, it is a more complex and time-consuming procedure. The choice between PPT and SPE often depends on the required sensitivity and the complexity of the biological matrix.

Q5: How can I assess the presence and extent of matrix effects in my assay?

A5: The presence of matrix effects can be evaluated qualitatively and quantitatively. A common quantitative method is the post-extraction spike analysis.[3] This involves comparing the peak area of an analyte spiked into the extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) for Linezolid and/or this compound 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase.1. Wash the column with a strong solvent or replace it if necessary. 2. Ensure the mobile phase pH is appropriate for Linezolid (an oxazolidinone). The use of 0.1% formic acid in the mobile phase is common.[5] 3. Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.
Significant Ion Suppression for both Analyte and Internal Standard 1. Co-elution with endogenous matrix components (e.g., phospholipids). 2. Inefficient sample clean-up.1. Modify the chromatographic gradient to better separate the analytes from the suppression zone. A slower gradient or a different organic modifier might be effective. 2. Improve the sample preparation method. If using protein precipitation, consider switching to solid-phase extraction for a cleaner extract.
Inconsistent Internal Standard (this compound) Response Across Samples 1. Inconsistent sample preparation (e.g., variable recovery). 2. Degradation of the internal standard. 3. Pipetting errors during the addition of the internal standard.1. Ensure the sample preparation procedure is consistent and well-controlled. 2. Check the stability of the internal standard in the stock solution and in the processed samples. 3. Verify the accuracy and precision of the pipettes used.
High Variability in Analyte/Internal Standard Ratio at Low Concentrations 1. Low signal-to-noise ratio. 2. Contamination or carryover.1. Optimize mass spectrometer parameters (e.g., collision energy, declustering potential) for better sensitivity. 2. Implement a more rigorous wash cycle for the autosampler and injection port. Check for any sources of contamination in the LC-MS system.
Analyte Peak Detected in Blank Samples 1. Carryover from a previous high-concentration sample. 2. Contamination of the mobile phase, vials, or LC system.1. Inject a series of blank samples after a high-concentration sample to assess carryover. Optimize the autosampler wash procedure. 2. Prepare fresh mobile phases and use new sample vials.

Quantitative Data Summary

The following tables summarize key performance parameters from a validated LC-MS/MS method for the analysis of Linezolid.

Table 1: Recovery and Matrix Effect of Linezolid [6]

AnalyteConcentration LevelMean Recovery (%)Matrix Effect (%)
LinezolidLow85.7108.3
Medium96.899.9
High92.4102.5

Table 2: Accuracy and Precision of Linezolid Quantification [5]

AnalyteConcentration Level (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Linezolid0.1 (LLOQ)8.911211.2105
0.45.21046.899
43.1994.598
402.5973.897

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Linezolid

This protocol is a representative example based on published methods.[5]

1. Sample Preparation: Protein Precipitation

  • To 20 µL of serum or plasma sample, add 20 µL of a working solution of this compound (as a component of the precipitation solvent).

  • Add 160 µL of acetonitrile containing the internal standard.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography Parameters

  • LC System: Agilent 1200 series or equivalent.

  • Column: Waters Xbridge C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Gradient:

    • 0-12 min: 2% to 98% B

    • 12-13 min: 98% to 2% B

    • 13-15 min: Hold at 2% B

3. Mass Spectrometry Parameters

  • Mass Spectrometer: AB Sciex 3200 QTRAP or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Spray Voltage: 4500 V.

  • Source Temperature: 450 °C.

  • MRM Transitions:

    • Linezolid: Precursor Ion > Product Ion (e.g., m/z 338.0 > 296.0)

    • This compound (as d3-Linezolid): Precursor Ion > Product Ion (e.g., m/z 341.1 > 299.1)

  • Collision Energy and Declustering Potential: To be optimized for the specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma/Serum) add_is Add this compound & Acetonitrile sample->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms Inject into LC-MS/MS supernatant->lc_ms Transfer separation Chromatographic Separation lc_ms->separation detection Mass Spectrometric Detection (MRM) separation->detection data_processing Data Processing (Peak Area Ratio) detection->data_processing

Caption: Experimental workflow for Linezolid analysis.

troubleshooting_logic cluster_peak_issues Peak Shape & Intensity cluster_is_issues Internal Standard cluster_solutions Potential Solutions start Inconsistent Results? peak_shape Poor Peak Shape? start->peak_shape is_response Inconsistent IS Response? start->is_response ion_suppression Low Intensity? peak_shape->ion_suppression No check_column Check LC Column & Mobile Phase peak_shape->check_column Yes optimize_chroma Optimize Chromatography ion_suppression->optimize_chroma Yes improve_cleanup Improve Sample Cleanup (e.g., SPE) ion_suppression->improve_cleanup Also consider check_prep Verify Sample Prep Consistency is_response->check_prep Yes

Caption: Troubleshooting decision tree for Linezolid analysis.

References

PNU-100766-d8 stability in biological samples and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PNU-100766-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be stored upon receipt?

This compound is the deuterated form of Linezolid (PNU-100766), an oxazolidinone antibiotic. It is often used as an internal standard in analytical methods. Upon receipt, the powdered form should be stored at -20°C for long-term stability, where it can be kept for up to three years. For short-term storage, 4°C is also acceptable, and it should be protected from light.

Q2: What are the recommended storage conditions for this compound stock solutions?

For stock solutions of this compound prepared in a solvent, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[1] It is crucial to protect the solutions from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q3: How stable is this compound in biological samples like plasma and serum during storage?

While specific stability data for the deuterated form (this compound) is not extensively published, its stability is expected to be comparable to that of its non-deuterated counterpart, linezolid. Numerous studies have validated the stability of linezolid in biological matrices under various conditions.

  • Long-Term Stability: Linezolid in plasma is stable for at least 63 days when stored at or below -20°C.[2] In serum, it has been shown to be stable for up to one year when stored at -70°C.[1]

  • Short-Term Stability: At room temperature (22-23°C), linezolid is stable in plasma for up to 24 hours.[2] In serum, it is stable for at least 7 days at both room temperature and 4°C.[1]

  • Freeze-Thaw Stability: Linezolid in plasma has been found to be stable after three freeze-thaw cycles.[2][3] In serum, stability has been demonstrated after two freeze-thaw cycles with minimal degradation.[1]

Q4: What are the known degradation pathways for this compound?

Forced degradation studies on linezolid have shown that it is susceptible to degradation under certain conditions. It is relatively stable in water and under thermal and photolytic stress. However, it is labile to acidic and alkaline hydrolysis, as well as oxidation.[4]

  • Acidic Hydrolysis: Primarily leads to the cleavage of the acetyl moiety.

  • Alkaline Hydrolysis: Results in the opening of the oxazolidinone ring.

  • Oxidation: Can lead to the formation of the amine oxide derivative.

Troubleshooting Guides

Issue 1: Inconsistent or low recovery of this compound during sample preparation.

  • Possible Cause: Degradation of the analyte during sample handling at room temperature.

  • Troubleshooting Step: Ensure that biological samples are processed promptly after collection. If immediate analysis is not possible, store the samples at appropriate frozen conditions (-20°C or -80°C). Keep samples on ice during extraction procedures to minimize degradation.

  • Possible Cause: Adsorption to container surfaces.

  • Troubleshooting Step: Use low-retention polypropylene tubes for sample collection and processing. Pre-conditioning tubes with a solution of the analyte can sometimes help to minimize non-specific binding.

Issue 2: Variability in analytical results between different freeze-thaw cycles.

  • Possible Cause: Analyte degradation due to repeated freezing and thawing.

  • Troubleshooting Step: Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles for the same sample. While linezolid has shown stability for up to three cycles, minimizing these cycles is a best practice.

Issue 3: Presence of unexpected peaks in the chromatogram.

  • Possible Cause: Formation of degradation products due to improper sample storage or handling.

  • Troubleshooting Step: Review the storage history of the samples. Ensure they have been protected from light and stored at the correct temperatures. Consider the possibility of acidic, alkaline, or oxidative degradation if the sample pH was not controlled or if it was exposed to oxidizing agents.

Data Presentation

Table 1: Summary of Linezolid (PNU-100766) Stability in Biological Samples

MatrixStorage ConditionDurationStabilityReference
PlasmaRoom Temperature (22-23°C)24 hoursStable[2]
-20°C63 daysStable[2]
Freeze-Thaw3 cyclesStable[2][3]
SerumRoom Temperature7 daysStable[1]
4°C7 daysStable[1]
-70°C1 yearStable[1]
Freeze-Thaw2 cyclesStable (>90% recovery)[1]

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability in Plasma

This protocol is adapted from a validated HPLC method for linezolid.

  • Sample Preparation: Spike a pool of human plasma with a known concentration of this compound.

  • Aliquoting: Divide the spiked plasma into at least four aliquots.

  • Baseline Analysis: Analyze one aliquot immediately to establish the baseline concentration (Cycle 0).

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at -20°C for at least 24 hours.

    • Thaw one aliquot completely at room temperature. After thawing, refreeze it at -20°C. This constitutes one freeze-thaw cycle.

    • Repeat the process for the desired number of cycles (typically three).

  • Analysis: After each freeze-thaw cycle, extract and analyze the sample using a validated analytical method (e.g., LC-MS/MS).

  • Data Evaluation: Compare the mean concentration of the analyte after each cycle to the baseline concentration. The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Assessment cluster_data Data Evaluation start Spike Plasma with This compound aliquot Aliquot Spiked Plasma start->aliquot c0 Analyze Cycle 0 (Baseline) aliquot->c0 ft1 Freeze-Thaw Cycle 1 a1 Analyze Cycle 1 ft1->a1 ft2 Freeze-Thaw Cycle 2 a1->ft2 a2 Analyze Cycle 2 ft2->a2 ft3 Freeze-Thaw Cycle 3 a2->ft3 a3 Analyze Cycle 3 ft3->a3 compare Compare Concentrations to Baseline a3->compare report Determine Stability compare->report

Caption: Workflow for assessing the freeze-thaw stability of this compound in plasma.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound This compound Stability temp Temperature compound->temp time Storage Time compound->time ph pH compound->ph light Light Exposure compound->light ft Freeze-Thaw Cycles compound->ft stable Stable compound->stable degraded Degraded temp->degraded time->degraded ph->degraded light->degraded ft->degraded

References

How to address chromatographic shift of deuterated internal standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the chromatographic shift of deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is the chromatographic shift of a deuterated internal standard?

The chromatographic shift, also known as the isotopic effect, is a phenomenon where a deuterated internal standard has a slightly different retention time than its non-deuterated (protium) analyte counterpart during chromatographic separation. In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their non-deuterated analogs.[1][2]

Q2: Why does my deuterated internal standard elute at a different time than my analyte?

This shift is due to the subtle physicochemical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a smaller molecular volume and altered interactions with the stationary phase.[1] In reversed-phase chromatography, this generally results in weaker van der Waals interactions and, consequently, earlier elution for the deuterated compound.[1]

Q3: What factors influence the extent of the chromatographic shift?

Several factors can affect the magnitude of the retention time difference, including:

  • Degree and position of deuteration: A higher number of deuterium atoms can lead to a more significant shift. The location of the deuterium atoms within the molecule also plays a role.

  • Chromatographic conditions: Mobile phase composition, pH, temperature, and the type of stationary phase can all influence the separation of the analyte and the internal standard.[3]

Q4: Can the chromatographic shift affect the accuracy of my quantitative analysis?

Yes. If the analyte and the deuterated internal standard do not co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source. This can lead to inaccurate and imprecise quantification.[4] Therefore, achieving complete co-elution is crucial for reliable results.

Q5: Are there alternatives to deuterated internal standards that do not exhibit a chromatographic shift?

Yes, internal standards labeled with heavy isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are excellent alternatives.[3][5] These isotopes cause a negligible change in the physicochemical properties of the molecule, resulting in near-perfect co-elution with the analyte. However, these standards are often more expensive than their deuterated counterparts.

Troubleshooting Guides

Issue: The deuterated internal standard elutes earlier than the analyte, causing poor co-elution.

This is the most common scenario in reversed-phase chromatography. The goal is to adjust the chromatographic method to increase the retention of both compounds and/or decrease the separation between them.

Troubleshooting Workflow

G start Chromatographic Shift Observed (IS and Analyte Not Co-eluting) step1 Decrease Organic Content in Mobile Phase start->step1 step2 Decrease Column Temperature step1->step2 Partial or No Improvement end_good Co-elution Achieved step1->end_good Success step3 Adjust Mobile Phase Gradient step2->step3 Partial or No Improvement step2->end_good Success step4 Evaluate Alternative Stationary Phase step3->step4 Partial or No Improvement step3->end_good Success step4->end_good Success end_bad Shift Persists step4->end_bad step5 Consider ¹³C or ¹⁵N Labeled IS end_bad->step5

Caption: Troubleshooting workflow for addressing chromatographic shift.

Detailed Methodologies and Data

1. Modify Mobile Phase Composition

Decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will generally increase the retention time of both the analyte and the internal standard, which can lead to better co-elution.

  • Experimental Protocol:

    • Prepare a series of mobile phases with decreasing organic solvent concentration in 2-5% increments. For example, if your current method uses 60% acetonitrile, prepare mobile phases with 58%, 56%, 54%, etc.

    • Equilibrate the column with each mobile phase for a sufficient time.

    • Inject a mixture of the analyte and the deuterated internal standard.

    • Record the retention times and calculate the difference (ΔRT = RT_analyte - RT_IS).

    • Select the mobile phase composition that provides the smallest ΔRT while maintaining a reasonable overall run time.

  • Data Presentation:

Mobile Phase Composition (% Acetonitrile in Water)Analyte Retention Time (min)IS Retention Time (min)ΔRT (min)
60%5.255.150.10
55%6.806.720.08
50%8.908.850.05
45%11.5011.470.03

2. Adjust Column Temperature

Lowering the column temperature generally increases retention in reversed-phase chromatography and can alter the selectivity of the separation, potentially improving co-elution.

  • Experimental Protocol:

    • Set the column oven to a temperature a few degrees below your current method's temperature.

    • Allow the system to equilibrate.

    • Inject the analyte and internal standard mixture.

    • Record the retention times and calculate the ΔRT.

    • Repeat this process at several decreasing temperatures (e.g., in 5°C increments).

  • Data Presentation:

Column Temperature (°C)Analyte Retention Time (min)IS Retention Time (min)ΔRT (min)
40°C6.806.720.08
35°C7.507.430.07
30°C8.358.300.05
25°C9.409.360.04

3. Modify the Elution Gradient

For gradient elution methods, making the gradient shallower can increase the peak widths and provide more opportunity for the analyte and internal standard peaks to overlap.

  • Experimental Protocol:

    • Identify the section of the gradient where the analyte and internal standard elute.

    • Decrease the rate of change of the organic solvent concentration in this section. For example, if the gradient changes from 40% to 70% acetonitrile over 5 minutes, try changing it over 7 or 10 minutes.

    • Inject the sample and observe the effect on co-elution.

  • Data Presentation:

Gradient Slope (%B/min)Analyte Retention Time (min)IS Retention Time (min)ΔRT (min)
107.107.000.10
7.58.508.420.08
510.2010.150.05
Issue: The deuterated internal standard is not stable under the analytical conditions.

In some cases, the deuterium atoms can exchange with protons from the mobile phase, especially if they are in labile positions (e.g., on heteroatoms like O, N, S).

Troubleshooting Workflow

G start Suspected Deuterium Exchange step1 Review Certificate of Analysis (Check Labeling Position) start->step1 step2 Adjust Mobile Phase pH (Aim for neutral if possible) step1->step2 step3 Reduce Ion Source Temperature step2->step3 No Improvement end_good Exchange Minimized step2->end_good Success step3->end_good Success end_bad Exchange Persists step3->end_bad step4 Consider ¹³C or ¹⁵N Labeled IS end_bad->step4

Caption: Workflow for troubleshooting deuterium exchange.

Detailed Methodologies

  • Review Labeling Position: Examine the Certificate of Analysis to confirm that the deuterium labels are on stable, non-exchangeable positions (e.g., on a carbon atom not adjacent to a heteroatom).

  • Adjust Mobile Phase pH: If possible, adjust the mobile phase pH to be closer to neutral, as extreme pH values can catalyze H/D exchange.

  • Optimize MS Source Conditions: High temperatures in the mass spectrometer's ion source can sometimes promote deuterium exchange. Try reducing the source temperature to the minimum required for adequate ionization.

  • Use ¹³C or ¹⁵N Labeled Standards: If the exchange issue cannot be resolved, switching to a ¹³C or ¹⁵N labeled internal standard is the most robust solution as these isotopes are not susceptible to exchange.[3]

References

PNU-100766-d8 Internal Standard: A Technical Support Guide for Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity of the PNU-100766-d8 internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

PNU-100766 is the research chemical name for Linezolid, an oxazolidinone antibiotic.[1][2][3] this compound is a deuterated form of Linezolid, meaning specific hydrogen atoms in the molecule have been replaced with deuterium.[1] Stable isotope-labeled compounds like this compound are considered ideal internal standards for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because they share very similar physical and chemical properties with the analyte (the non-deuterated PNU-100766), resulting in similar extraction recovery, chromatographic retention time, and ionization efficiency.[4][5]

Q2: Why is the purity of a deuterated internal standard like this compound critical?

The purity of a deuterated internal standard is crucial for accurate and reliable quantitative analysis. Impurities can lead to inaccurate measurements of the analyte concentration. Key purity aspects to consider are:

  • Isotopic Purity: This refers to the percentage of the internal standard that is fully deuterated at the specified positions. Low isotopic purity, meaning a significant presence of partially deuterated or non-deuterated analyte, can lead to an overestimation of the analyte concentration.[6]

  • Chemical Purity: This refers to the absence of any other chemical species besides the deuterated standard and its isotopic variants.

Q3: What are the common issues encountered when using deuterated internal standards?

Several challenges can arise when using deuterated internal standards, including:

  • Isotopic Crosstalk and Interference: This occurs when the signal from the analyte interferes with the signal of the internal standard, or vice-versa.[7] This can be due to the presence of naturally occurring isotopes in the analyte that have the same mass-to-charge ratio as the deuterated standard, especially with a low degree of deuteration.[6]

  • Deuterium Exchange: Deuterium atoms can sometimes be exchanged with hydrogen atoms from the surrounding solvent or matrix.[7][8] This is more likely to happen if the deuterium labels are on chemically labile positions (e.g., attached to oxygen, nitrogen, or sulfur atoms) and can be catalyzed by acidic or basic conditions.[6][8]

  • Chromatographic Isotope Effects: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6] This is due to the C-D bond being slightly shorter and stronger than the C-H bond, leading to minor differences in polarity.

Troubleshooting Guides

Issue 1: Unexpected Signal in Blank Samples

Symptom: You observe a signal for the non-deuterated analyte (PNU-100766) in your blank samples that were only spiked with the this compound internal standard.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Unlabeled Analyte Impurity in the Internal Standard Experiment: Prepare a solution containing only the this compound internal standard and analyze it by LC-MS/MS. Monitor the mass transition of the unlabeled analyte. Expected Outcome: A signal in the analyte's mass transition indicates the presence of the unlabeled analyte as an impurity in the internal standard material.[7]
Isotopic Contribution from the Internal Standard Experiment: Analyze a high concentration of the this compound internal standard and monitor the mass transition of the unlabeled analyte. Expected Outcome: A small signal may be observed due to the natural abundance of isotopes. The contribution of this signal should be minimal and consistent.
In-source Deuterium Exchange Experiment: Optimize the mass spectrometer's source conditions. High source temperatures can sometimes promote hydrogen-deuterium (H/D) exchange.[6] Try reducing the source temperature to the minimum required for efficient ionization.
Issue 2: Poor Reproducibility of Results

Symptom: You are observing high variability and poor reproducibility in your quantitative results for PNU-100766.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Deuterium Exchange in Solution Experiment: Incubate the this compound internal standard in the biological matrix at different pH values (acidic, neutral, basic) and temperatures for various time points. Analyze the samples by LC-MS/MS and monitor the signal intensities of both the deuterated internal standard and the unlabeled analyte. Expected Outcome: A decrease in the deuterated internal standard signal with a concurrent increase in the unlabeled analyte signal over time indicates deuterium exchange.[7] To mitigate this, maintain a neutral pH for your samples and mobile phases whenever possible and avoid storing the deuterated standard in acidic or basic solutions.[4][6]
Chromatographic Isotope Effect Experiment: Evaluate the co-elution of the analyte and the internal standard. Mitigation: If a significant shift is observed, chromatographic conditions may need to be adjusted. A shallower gradient or minor changes to the mobile phase composition can help to ensure better peak overlap.[6]
Metabolic Instability of the Internal Standard Although less common for stable isotope-labeled standards, it's worth considering if the deuteration has altered the metabolic profile. This is a more complex issue requiring further investigation into the metabolic pathways.

Experimental Protocols for Purity Assessment

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

  • Objective: To assess the chemical purity of the this compound internal standard by separating it from any potential impurities.

  • Methodology:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Use a reversed-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Set the UV detector to a wavelength where PNU-100766 has maximum absorbance.

    • Inject the sample and record the chromatogram.

    • The purity is calculated based on the area of the main peak relative to the total area of all peaks.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Unlabeled Analyte Detection

  • Objective: To determine the isotopic purity of this compound and to quantify the amount of unlabeled PNU-100766 present as an impurity.

  • Methodology:

    • Prepare a solution of the this compound internal standard.

    • Infuse the solution directly into the mass spectrometer or analyze by LC-MS.

    • Acquire a full scan mass spectrum in the appropriate mass range.

    • Monitor the mass transitions for both this compound and unlabeled PNU-100766.

    • The presence of a signal at the mass-to-charge ratio of the unlabeled analyte indicates it as an impurity. The relative intensities of the isotopic peaks can be used to assess isotopic purity.[6]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

  • Objective: To confirm the chemical structure and the positions of deuterium labeling.

  • Methodology:

    • Dissolve the this compound standard in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at specific chemical shifts compared to the spectrum of the unlabeled PNU-100766 confirms the location of the deuterium labels.

    • Acquire a ¹³C NMR spectrum to further confirm the carbon skeleton.

Data Presentation

Table 1: Illustrative Purity Assessment Data for this compound

Note: The following data is for illustrative purposes only and does not represent actual batch data for this compound.

Parameter Method Specification Illustrative Result
Chemical PurityHPLC-UV≥ 98.0%99.5%
Isotopic Purity (d8)LC-MS/MSReport Value99.2%
Unlabeled Analyte (d0)LC-MS/MS≤ 0.5%0.1%
Chemical Identity¹H NMR, ¹³C NMR, MSConforms to structureConforms

Visualizations

Purity_Assessment_Workflow cluster_0 Purity Assessment of this compound start Receive this compound Internal Standard hplc Chemical Purity (HPLC-UV) start->hplc lcms Isotopic Purity & Unlabeled Analyte (LC-MS/MS) start->lcms nmr Structural Confirmation (NMR) start->nmr decision Purity Meets Specifications? hplc->decision lcms->decision nmr->decision pass Release for Use in Assays decision->pass Yes fail Quarantine & Investigate decision->fail No

Caption: Workflow for the purity assessment of this compound internal standard.

Troubleshooting_Workflow cluster_1 Troubleshooting Unexpected Peaks in Blank Samples start Unexpected Peak Observed in Blank + IS check_purity Analyze IS Solution Alone (LC-MS/MS) start->check_purity peak_present Peak Present? check_purity->peak_present impurity Source is Impurity in IS (Unlabeled Analyte) peak_present->impurity Yes crosstalk Consider Isotopic Crosstalk or In-Source Exchange peak_present->crosstalk No optimize_ms Optimize MS Conditions (e.g., lower source temp) crosstalk->optimize_ms

Caption: Troubleshooting guide for unexpected peaks in blank samples containing the internal standard.

References

Technical Support Center: PNU-100766-d8 Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of PNU-100766-d8 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of Linezolid, an oxazolidinone antibiotic.[1] In quantitative bioanalysis, deuterated compounds like this compound are frequently used as internal standards (IS). Because they are chemically almost identical to the analyte (Linezolid), they exhibit similar behavior during sample preparation, chromatography, and ionization. This allows them to compensate for variability in the analytical process, including ion suppression, leading to more accurate and precise results.

Q2: What is ion suppression and why is it a concern in ESI-MS?

Ion suppression is a type of matrix effect that leads to a decreased response of the analyte of interest. It occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the ESI source. This can lead to inaccurate and unreliable quantification. Common causes include competition for ionization between the analyte and matrix components, and changes in the physical properties of the ESI droplets caused by non-volatile matrix components.

Q3: How can I detect ion suppression in my analysis of this compound?

A common method to detect ion suppression is the post-column infusion experiment. In this technique, a constant flow of this compound is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample (without the analyte or IS) is then injected. A dip in the baseline signal of this compound at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

Issue 1: Low or Inconsistent Signal Intensity for this compound

Possible Cause: Ion suppression from matrix components.

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.

    • Protein Precipitation (PPT): A simple and rapid method. Acetonitrile is commonly used to precipitate proteins from plasma or serum samples.[2][3]

    • Solid-Phase Extraction (SPE): Provides a cleaner extract compared to PPT and can effectively remove salts and phospholipids, which are known to cause significant ion suppression.[4]

    • Liquid-Liquid Extraction (LLE): An alternative for analytes with good solubility in a water-immiscible organic solvent.

  • Optimize Chromatographic Conditions:

    • Column Chemistry: Use a different column chemistry (e.g., C18, phenyl-hexyl) to improve the separation of this compound from interfering matrix components.

    • Mobile Phase Modification: Adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous phase, pH) can alter the elution profile of both the analyte and matrix components. The use of 0.1% formic acid in both water and acetonitrile is a common practice for Linezolid analysis.[2][3]

    • Gradient Elution: Employ a gradient elution program to effectively separate early-eluting polar interferences from the analyte.

  • Optimize MS Source Parameters:

    • Adjusting parameters like capillary voltage, cone voltage, and gas flow rates can sometimes mitigate the effects of ion suppression.[5] However, this is often less effective than improving sample preparation and chromatography.

Issue 2: Poor Peak Shape or Splitting for this compound

Possible Cause: Incompatible injection solvent or column overload.

Troubleshooting Steps:

  • Solvent Composition: Ensure the solvent used to dissolve the extracted sample is compatible with the initial mobile phase conditions. A high percentage of strong organic solvent in the injection volume can lead to peak distortion.

  • Injection Volume: Reduce the injection volume to avoid overloading the analytical column.

Experimental Protocols

Below are detailed methodologies for sample preparation and LC-MS/MS analysis adapted from published methods for Linezolid.

Protocol 1: Protein Precipitation for Human Plasma/Serum[2][3]
  • To 20 µL of plasma or serum sample in a microcentrifuge tube, add a known amount of this compound solution.

  • Add 160 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis[2][3]
  • LC System: A standard HPLC or UHPLC system.

  • Column: Waters X-bridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[2][3]

  • Mobile Phase A: Water with 0.1% formic acid.[2][3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2][3]

  • Flow Rate: 0.6 mL/min.[2][3]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.[2][3]

  • MS System: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition (for Linezolid): m/z 338.01 → 296.03 (This transition should be adapted for this compound based on its mass).[5]

Quantitative Data Summary

The following table summarizes typical validation parameters from a published LC-MS/MS method for Linezolid, which can be used as a benchmark when developing a method for this compound.

ParameterResultReference
Linearity Range0.1 - 50 µg/mL[2]
Correlation Coefficient (r²)≥ 0.99[2]
Inter- and Intra-assay Precision< 15%[2]
Accuracy97 - 112%[2][3]
Extraction Recovery78 - 103%[2][3]
Matrix EffectNo significant effect observed[2][3]

Visualizations

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow start Low/Inconsistent Signal for this compound check_matrix_effect Perform Post-Column Infusion Experiment start->check_matrix_effect matrix_effect_present Ion Suppression Detected? check_matrix_effect->matrix_effect_present optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) matrix_effect_present->optimize_sample_prep Yes no_matrix_effect Investigate Other Causes (e.g., Instrument Issues) matrix_effect_present->no_matrix_effect No optimize_chromatography Optimize Chromatography (Column, Mobile Phase) optimize_sample_prep->optimize_chromatography adjust_ms_params Adjust MS Source Parameters optimize_chromatography->adjust_ms_params re_evaluate Re-evaluate Signal Intensity adjust_ms_params->re_evaluate re_evaluate->matrix_effect_present end Problem Resolved re_evaluate->end Signal Stable no_matrix_effect->end

Caption: A logical workflow for troubleshooting ion suppression of this compound.

General Experimental Workflow for this compound Analysis

ExperimentalWorkflow sample_collection 1. Biological Sample Collection (e.g., Plasma, Serum) add_is 2. Addition of this compound (Internal Standard) sample_collection->add_is sample_prep 3. Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep centrifugation 4. Centrifugation sample_prep->centrifugation supernatant_transfer 5. Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis 6. LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing 7. Data Processing and Quantification lc_ms_analysis->data_processing

Caption: A typical experimental workflow for the quantification of analytes using this compound.

References

Collision energy optimization for PNU-100766-d8 fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PNU-100766-d8 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: this compound, a deuterated analog of Linezolid, is expected to have a protonated precursor ion [M+H]⁺ at m/z 346.4. While a definitive, validated fragmentation pattern for the d8 variant is not universally published, based on the known fragmentation of Linezolid and the structure of oxazolidinones, the primary product ions result from cleavage of the oxazolidinone ring and the morpholine group. The deuterium atoms are typically located on the morpholine ring, leading to a mass shift in fragments containing this moiety.

Q2: I am observing a weak or no signal for my this compound internal standard. What are the potential causes?

A2: A weak or absent signal for this compound can stem from several factors:

  • Incorrect Mass Spectrometer Settings: Verify that the precursor and product ion m/z values are correctly entered in the instrument method.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of your internal standard.[1][2][3] Consider improving sample preparation or chromatographic separation.

  • Degradation of the Standard: Ensure the integrity of your this compound stock and working solutions. Avoid repeated freeze-thaw cycles and protect from light.

  • Source Contamination: A contaminated ion source can lead to a general loss of sensitivity.[1] Regular cleaning and maintenance are crucial.

  • Improper Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency. For oxazolidinones in positive ion mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended to promote protonation.

Q3: My retention time for this compound is shifting between injections. What should I investigate?

A3: Retention time shifts can be caused by:

  • Column Equilibration: Ensure the analytical column is adequately equilibrated with the mobile phase before each injection.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phase regularly and ensure accurate mixing.

  • Column Temperature Fluctuations: Use a column oven to maintain a stable temperature.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Q4: How does deuterium labeling in this compound affect its chromatographic behavior compared to the unlabeled PNU-100766?

A4: Deuterium labeling can sometimes lead to a slight shift in retention time, with the deuterated compound often eluting slightly earlier than its non-deuterated counterpart in reversed-phase chromatography.[4] This "isotope effect" is usually small but should be considered when developing and validating the analytical method. It is important to establish and monitor the retention times for both the analyte and the internal standard.

Troubleshooting Guides

Issue 1: Poor Peak Shape for this compound
  • Symptom: Tailing, fronting, or split peaks for the this compound internal standard.

  • Possible Causes & Solutions:

    • Column Overload: Reduce the injection volume or the concentration of the internal standard.

    • Secondary Interactions: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.

    • Contamination: A blocked or contaminated guard column or analytical column can distort peak shape. Try back-flushing or replacing the column.

    • Injector Issues: A partially blocked injector needle or seat can cause peak splitting.

Issue 2: Inconsistent Analyte/Internal Standard Area Ratio
  • Symptom: High variability in the peak area ratio of PNU-100766 to this compound across replicate injections or in quality control samples.

  • Possible Causes & Solutions:

    • Ion Suppression Variability: Differential ion suppression between the analyte and the internal standard can occur if they are not perfectly co-eluting or if the matrix effect is severe.[2][3] Enhance sample clean-up using techniques like solid-phase extraction (SPE).

    • Pipetting Inaccuracy: Ensure accurate and consistent pipetting of the internal standard into all samples, calibrators, and quality controls.

    • Source Conditions: Unstable electrospray can lead to fluctuating ionization efficiency. Optimize source parameters such as gas flows, temperature, and spray voltage.

Data Presentation

Table 1: Hypothetical MRM Transitions and Optimized Collision Energies for this compound
Precursor Ion (m/z)Product Ion (m/z)Proposed FragmentDwell Time (ms)Collision Energy (eV)
346.4304.4[M+H - C₂H₂O]⁺10015
346.4243.2[M+H - C₄H₈NO]⁺10025
346.4203.1[M+H - C₅H₉N₂O₂]⁺10035

Note: These values are illustrative and require empirical optimization on the specific mass spectrometer being used.

Experimental Protocols

Protocol 1: Collision Energy Optimization for this compound
  • Prepare a standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the initial mobile phase.

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to monitor the precursor ion of this compound (m/z 346.4).

  • Perform a product ion scan to identify the major fragment ions.

  • Select the most abundant and specific product ions for further optimization.

  • For each selected product ion, create a multiple reaction monitoring (MRM) method.

  • Vary the collision energy in small increments (e.g., 2-5 eV) over a relevant range (e.g., 5-50 eV).

  • Monitor the signal intensity of the product ion at each collision energy setting.

  • Plot the product ion intensity versus collision energy to generate a collision energy ramp.

  • The optimal collision energy is the value that produces the highest and most stable signal for that specific transition.[2]

Protocol 2: Assessment of Matrix Effects and Ion Suppression
  • Prepare three sets of samples:

    • Set A: this compound standard in the initial mobile phase.

    • Set B: this compound spiked into a blank matrix extract (post-extraction).

    • Set C: Blank matrix extract.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Compare the peak area of this compound in Set A and Set B. A significant decrease in the peak area in Set B indicates the presence of ion suppression.

  • To identify the region of ion suppression, infuse a constant concentration of this compound post-column while injecting a blank matrix extract. A dip in the baseline signal for the this compound transition indicates the retention time at which matrix components are causing suppression.[2][3]

Visualizations

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Biological Sample Spike Spike with this compound Sample->Spike Extraction Protein Precipitation / SPE Spike->Extraction LC_Column HPLC/UPLC Column Extraction->LC_Column Ion_Source ESI Source LC_Column->Ion_Source Quad1 Q1: Precursor Ion Selection (m/z 346.4) Ion_Source->Quad1 Quad2 Q2: Collision Cell (Fragmentation) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector Data_Processing Peak Integration & Quantification Detector->Data_Processing

Caption: General workflow for the quantification of an analyte using this compound as an internal standard.

Signaling_Pathway cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Subunit Initiation_Complex 70S Initiation Complex Ribosome_50S->Initiation_Complex Ribosome_30S 30S Subunit Ribosome_30S->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Prevents formation PNU100766 PNU-100766 (Linezolid) PNU100766->Ribosome_50S Binds to 23S rRNA Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Inhibition leads to

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of PNU-100766 Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of PNU-100766, also known as Linezolid, an oxazolidinone antibiotic. The use of a stable isotope-labeled internal standard, PNU-100766-d8 (Linezolid-d3), is a cornerstone of robust bioanalytical methods, ensuring accuracy and precision in pharmacokinetic and toxicokinetic studies. This document outlines various experimental protocols and presents key validation data to aid researchers in selecting and implementing the most suitable method for their needs.

Introduction to PNU-100766 and the Importance of Bioanalytical Method Validation

PNU-100766 (Linezolid) is a critical antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria.[1][2] Accurate measurement of its concentration in biological matrices is essential for clinical efficacy and safety monitoring.[3] Bioanalytical method validation is a regulatory requirement that ensures the reliability, reproducibility, and accuracy of the data generated from these measurements.[4] The use of a deuterated internal standard like this compound is the gold standard, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.

Experimental Protocols: A Comparative Overview

The successful quantification of PNU-100766 by LC-MS/MS relies on optimized sample preparation, chromatographic separation, and mass spectrometric detection. Below is a comparison of commonly employed techniques.

Sample Preparation

Effective sample preparation is crucial for removing interferences from the biological matrix and concentrating the analyte of interest. The two most prevalent methods for PNU-100766 analysis are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a rapid and cost-effective method involving the addition of an organic solvent, typically acetonitrile, to the plasma or serum sample to precipitate proteins.[4][5][6] The supernatant is then directly injected into the LC-MS/MS system. While simple, it may result in less clean extracts compared to SPE.[5][6]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by utilizing a stationary phase to selectively adsorb the analyte and internal standard, while matrix components are washed away.[7][8] This results in a cleaner extract, potentially reducing matrix effects and improving assay sensitivity.[7]

Liquid Chromatography

Chromatographic separation is essential for resolving PNU-100766 and its internal standard from endogenous matrix components. Reversed-phase chromatography is the standard approach.

  • Columns: C18 columns are most frequently used for the analysis of PNU-100766 and its metabolites.[4][5] Column dimensions and particle sizes vary, with smaller particle sizes (e.g., 1.7 µm) in Ultra-Performance Liquid Chromatography (UPLC) systems offering higher resolution and shorter run times.[5][6]

  • Mobile Phases: A combination of an aqueous phase (often containing a modifier like formic acid or ammonium acetate) and an organic phase (typically acetonitrile or methanol) is used.[4][5][7] Gradient elution is commonly employed to achieve optimal separation and peak shape.[4][5]

Mass Spectrometry

Tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification at low concentrations.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard for PNU-100766 analysis.[4]

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity.[5][6] For Linezolid (PNU-100766), a common transition is m/z 338.01 → 296.03.[5][6]

Data Presentation: Comparative Validation Parameters

The following tables summarize the performance characteristics of different validated LC-MS/MS methods for the quantification of PNU-100766 (Linezolid).

Table 1: Comparison of Sample Preparation Methods

ParameterProtein Precipitation (Acetonitrile)Solid-Phase Extraction
Sample Volume 20 - 100 µL[4][5]10 µL[7]
Extraction Recovery 78 - 103%[4][9]89.1 - 93.7%[7][8]
Processing Time Short (minutes)[5]Longer (requires multiple steps)[5]
Cost Low[5]High[5]
Matrix Effect Potential for ion suppression/enhancement[5]Minimized matrix effects[7]

Table 2: Comparison of Chromatographic and Mass Spectrometric Conditions

ParameterMethod A (UPLC-MS/MS)[5][6]Method B (LC-MS/MS)[4]Method C (LC-MS/MS)[7][8]
LC Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Waters X-bridge C18 (4.6 x 150 mm, 3.5 µm)Shim Pack CLC-CN, C18
Mobile Phase Acetonitrile and 0.1% Formic Acid in WaterAcetonitrile with 0.1% Formic Acid and Water with 0.1% Formic AcidAcetonitrile and 20 mM Ammonium Acetate
Flow Rate 0.40 mL/min0.6 mL/minNot Specified
Run Time 3.0 min15 min< 3.5 min
Ionization ESI PositiveESI PositiveAPCI Positive
Internal Standard Tedizolid / Linezolid-d3[3][5][10]d3-Linezolid[4]Not Specified

Table 3: Comparison of Method Validation Performance

ParameterMethod A (UPLC-MS/MS)[5][6]Method B (LC-MS/MS)[4][9]Method C (LC-MS/MS)[7][8]
Linearity Range (µg/mL) 0.01 - 200.1 - 500.1 - 20
Correlation Coefficient (r²) > 0.99≥ 0.99Not Specified
Intra-day Precision (%CV) < 14.2%< 15%5.1 - 11.4%
Inter-day Precision (%CV) < 11.1%< 15%5.1 - 11.4%
Accuracy (% Bias) -9.7 to 12.8%97 - 112% (of nominal)97.5 - 114.0% (of nominal)
LLOQ (µg/mL) 0.010.10.05

Mandatory Visualizations

The following diagrams illustrate the typical experimental workflows for the LC-MS/MS analysis of PNU-100766.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma/Serum Sample Plasma/Serum Sample Add this compound (IS) Add this compound (IS) Plasma/Serum Sample->Add this compound (IS) Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Add this compound (IS)->Protein Precipitation (Acetonitrile) Method 1 Solid-Phase Extraction Solid-Phase Extraction Add this compound (IS)->Solid-Phase Extraction Method 2 Centrifugation Centrifugation Protein Precipitation (Acetonitrile)->Centrifugation Elution Elution Solid-Phase Extraction->Elution Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant LC-MS/MS Injection LC-MS/MS Injection Collect Supernatant->LC-MS/MS Injection Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution Evaporation & Reconstitution->LC-MS/MS Injection LC Separation (C18 Column) LC Separation (C18 Column) LC-MS/MS Injection->LC Separation (C18 Column) MS/MS Detection (ESI+, MRM) MS/MS Detection (ESI+, MRM) LC Separation (C18 Column)->MS/MS Detection (ESI+, MRM) Data Acquisition & Processing Data Acquisition & Processing MS/MS Detection (ESI+, MRM)->Data Acquisition & Processing Logical Relationship of Method Validation cluster_validation_params Key Validation Parameters MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation Optimization SampleAnalysis Routine Sample Analysis MethodValidation->SampleAnalysis Ensures Reliability Selectivity Selectivity MethodValidation->Selectivity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Recovery Recovery MethodValidation->Recovery MatrixEffect MatrixEffect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability

References

A Head-to-Head Comparison: PNU-100766-d8 vs. ¹³C-labeled Linezolid as Internal Standards for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantification of the oxazolidinone antibiotic Linezolid, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: the deuterated PNU-100766-d8 and ¹³C-labeled Linezolid. The selection of an internal standard can significantly impact data quality in chromatographic methods, particularly in complex biological matrices.

The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution is crucial for compensating for matrix effects, which can otherwise lead to inaccurate quantification. While both deuterated and ¹³C-labeled standards are designed for this purpose, their inherent isotopic properties can lead to performance differences.

Performance Comparison: The Isotopic Effect

The primary distinction in performance between deuterated and ¹³C-labeled internal standards lies in the "isotope effect." Deuterium, having a significantly larger relative mass difference compared to protium (¹H), can alter the physicochemical properties of a molecule more than the substitution of ¹²C with ¹³C.[1][2] This can lead to a slight difference in retention time during liquid chromatography (LC), causing the internal standard to not perfectly co-elute with the unlabeled analyte.[1][2][3] When the analyte and internal standard are chromatographically separated, even slightly, they may experience different degrees of ion suppression or enhancement in the mass spectrometer, leading to compromised accuracy and precision.[1][3]

In contrast, ¹³C-labeled internal standards are widely considered superior for quantitative bioanalysis.[1][3][4][5] The smaller relative mass difference between ¹³C and ¹²C results in a negligible isotope effect on chromatographic retention time, ensuring near-perfect co-elution with the analyte.[1][4] This co-elution allows the ¹³C-labeled standard to more effectively compensate for matrix effects, resulting in higher accuracy and precision in the quantification of the target analyte.[1][4]

Data Presentation: A Comparative Overview

While a direct head-to-head published study comparing this compound and ¹³C-labeled Linezolid was not identified, the established principles of stable isotope labeling allow for a clear comparison of their expected performance characteristics.

Performance MetricThis compound (Deuterated)¹³C-labeled LinezolidRationale
Chromatographic Co-elution May exhibit a slight retention time shift relative to unlabeled Linezolid.Co-elutes perfectly with unlabeled Linezolid.[1][4]The larger relative mass difference of deuterium can lead to a discernible isotope effect in chromatography.[1][2]
Compensation for Matrix Effects May not fully compensate for matrix effects due to potential chromatographic separation.[2][3]Provides more accurate compensation for ion suppression and enhancement.[1][4]Perfect co-elution ensures both the analyte and internal standard experience the same matrix effects.
Accuracy and Precision Generally good, but can be compromised in complex matrices with significant matrix effects.Generally higher accuracy and precision, especially in complex matrices.[4]More reliable compensation for analytical variability leads to more robust and reproducible results.
Isotopic Stability Deuterium labels can sometimes be susceptible to back-exchange (D for H) under certain conditions.The ¹³C label is integrated into the carbon skeleton and is highly stable.[4]¹³C labeling provides greater assurance of the standard's integrity throughout the analytical process.
Cost and Availability Generally less expensive and more widely available.Typically more expensive and may be less readily available.The synthesis of ¹³C-labeled compounds is often more complex.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative LC-MS/MS protocols for the quantification of Linezolid using a deuterated internal standard. A protocol for a ¹³C-labeled internal standard would follow a similar procedure, with adjustments to the mass transitions monitored.

Protocol 1: Quantification of Linezolid in Human Serum using PNU-100766-d3

This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of Linezolid and its metabolites.[6]

1. Sample Preparation:

  • To 100 µL of human serum in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 5.0 µg/mL of PNU-100766-d3 in methanol).

  • Vortex for 30 seconds.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at room temperature.

  • Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: Waters Xbridge C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

  • Gradient: A suitable gradient to ensure separation of Linezolid from other matrix components.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Linezolid: m/z 338.0 → 296.0

    • PNU-100766-d3 (IS): m/z 341.0 → 299.0

Hypothetical Protocol: Quantification of Linezolid using ¹³C-labeled Linezolid

This hypothetical protocol is based on the principles of stable isotope dilution analysis and mirrors the validated methods for deuterated standards.

1. Sample Preparation:

  • Follow the same sample preparation procedure as described in Protocol 1, substituting PNU-100766-d3 with a ¹³C-labeled Linezolid internal standard at an appropriate concentration.

2. LC-MS/MS Conditions:

  • Utilize the same LC conditions as in Protocol 1 to ensure co-elution.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Linezolid: m/z 338.0 → 296.0

    • ¹³C-labeled Linezolid (e.g., with 6 ¹³C atoms): m/z 344.0 → 302.0 (Note: The exact mass transition will depend on the specific ¹³C labeling pattern of the internal standard).

Mandatory Visualizations

Linezolid's Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Linezolid inhibits the initiation of protein synthesis in bacteria by binding to the 50S ribosomal subunit.[7][8][9] This prevents the formation of the 70S initiation complex, which is a crucial step in the translation of mRNA into proteins.

Linezolid_Mechanism_of_Action cluster_initiation Bacterial Protein Synthesis Initiation cluster_inhibition Inhibition by Linezolid mRNA mRNA Initiation_Complex_70S 70S Initiation Complex Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Initiation_Complex_70S fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex_70S Initiation_Factors Initiation Factors Initiation_Factors->Initiation_Complex_70S Protein_Synthesis Protein Synthesis Initiation_Complex_70S->Protein_Synthesis Linezolid Linezolid Ribosome_50S 50S Ribosomal Subunit Linezolid->Ribosome_50S Binds to 23S rRNA Ribosome_50S->Initiation_Complex_70S Prevents Formation

Caption: Linezolid inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.

Experimental Workflow for Linezolid Quantification

The following diagram illustrates a typical workflow for the quantification of Linezolid in a biological matrix using a stable isotope-labeled internal standard.

Experimental_Workflow Sample Biological Sample (e.g., Serum, Plasma) Add_IS Addition of Internal Standard (this compound or ¹³C-Linezolid) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS_Analysis Data_Processing Data Processing and Quantification LC_MSMS_Analysis->Data_Processing

Caption: A typical experimental workflow for the quantification of Linezolid using an internal standard.

References

A Comparative Guide to Analytical Standards for PNU-100766 (Linezolid) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of PNU-100766-d8 with other analytical standards used in the quantitative analysis of PNU-100766, also known as Linezolid. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This document presents a comparative overview of this compound, a deuterated internal standard, and other non-deuterated analytical standards, supported by experimental data from various validated methods.

Introduction to PNU-100766 and the Role of Internal Standards

PNU-100766 (Linezolid) is an oxazolidinone antibiotic effective against a wide range of gram-positive bacteria.[1] Its unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase.[1][2] Accurate quantification of Linezolid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

Internal standards are essential in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variations during sample preparation and analysis. An ideal internal standard should mimic the analyte's physicochemical properties as closely as possible. Deuterated standards, such as this compound, are often considered the "gold standard" as they are chemically almost identical to the analyte, differing only in mass.[3] This guide compares the performance of this compound with other analytical standards like Eperezolid and Chloramphenicol.

Comparative Analysis of Analytical Standards

The performance of an analytical method is assessed by several key parameters, including linearity, precision, accuracy, and recovery. The following tables summarize these metrics for PNU-100766 (Linezolid) quantification using different internal standards, as reported in various validated studies.

Table 1: Performance Characteristics of this compound (Deuterated Internal Standard) in LC-MS/MS Methods
Parameter Study 1 [4]Study 2 Study 3 [5]
Linearity Range (µg/mL) 0.1 - 500.13 - 320.1 - 50
Correlation Coefficient (r²) ≥0.99Not Reported≥0.99
Intra-day Precision (%CV) <15%<7.3%<15%
Inter-day Precision (%CV) <15%<7.3%<15%
Accuracy (%) 97 - 112%<6% (inaccuracy)97 - 112%
Extraction Recovery (%) 78 - 103%Not Reported78 - 103%
Table 2: Performance Characteristics of Non-Deuterated Internal Standards for Linezolid Analysis
Internal Standard Analytical Method Linearity Range (µg/mL) Correlation Coefficient (r) Precision (%RSD) Accuracy (%) Recovery (%) Reference
EperezolidHPLC0.05 - 16Not Reported<8.3%Within 7.8%~100%[6]
ChloramphenicolHPLC0.25 - 500.9997<6%100 - 102%95.68%[6]

Mechanism of Action: PNU-100766 (Linezolid)

PNU-100766 inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. This action prevents the formation of a functional 70S initiation complex, a crucial step in the synthesis of proteins. The diagram below illustrates this mechanism.

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex (Functional) 50S_subunit->Initiation_Complex No_Protein_Synthesis Inhibition of Protein Synthesis 50S_subunit->No_Protein_Synthesis binding site blocked 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex combines with mRNA mRNA mRNA->30S_subunit binds tRNA Initiator tRNA tRNA->30S_subunit binds PNU100766 PNU-100766 (Linezolid) PNU100766->50S_subunit binds to 23S rRNA Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) IS_Spiking Spiking with Internal Standard (this compound or other) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis

References

PNU-100766 (Linezolid): A Comparative Guide to its In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of PNU-100766 (linezolid), an oxazolidinone antibiotic, against various bacterial pathogens, benchmarked against other commonly used antimicrobial agents. The data presented is compiled from multiple studies to offer a comprehensive overview for research and drug development purposes.

Executive Summary

PNU-100766, the first clinically approved oxazolidinone, demonstrates potent in vitro activity primarily against a broad spectrum of Gram-positive bacteria.[1][2] This includes activity against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[2] Its unique mechanism of action, involving the inhibition of protein synthesis at a very early stage, results in a lack of cross-resistance with other antibiotic classes.[3]

Comparative In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for PNU-100766 and comparator antibiotics against various Gram-positive and other susceptible bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: In Vitro Activity of PNU-100766 and Comparator Agents against Staphylococci

Organism (n)AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
Staphylococcus aureus (Methicillin-Susceptible)PNU-10076644
Vancomycin12
Staphylococcus aureus (Methicillin-Resistant)PNU-10076644
Vancomycin12
Coagulase-Negative StaphylococciPNU-10076622
Vancomycin24

Data sourced from Rybak et al., 1998.[4]

Table 2: In Vitro Activity of PNU-100766 and Comparator Agents against Enterococci

Organism (n)AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
Enterococcus faecalisPNU-10076624
Vancomycin2>128
Enterococcus faeciumPNU-10076624
Vancomycin>128>128

Data sourced from Rybak et al., 1998.[4]

Table 3: In Vitro Activity of PNU-100766 and Comparator Agents against Nocardia brasiliensis

Organism (n)AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
Nocardia brasiliensis (25)PNU-10076612
Amikacin12
Trimethoprim-Sulfamethoxazole12
Amoxicillin-Clavulanic Acid24

Data sourced from Vera-Cabrera et al., 2001.[5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of PNU-100766's in vitro activity.

Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Agent: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium overnight. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well of a 96-well microtiter plate containing the serially diluted antimicrobial agent.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

This assay is performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: A starting bacterial inoculum of approximately 1-5 x 10⁵ CFU/mL is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Exposure to Antimicrobial Agent: The antimicrobial agent is added to the bacterial suspension at a predetermined concentration (e.g., 4x MIC). A growth control tube without the antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Count: The withdrawn samples are serially diluted in sterile saline and plated on an appropriate agar medium.

  • Data Analysis: After incubation, the number of colonies on each plate is counted to determine the number of viable bacteria (CFU/mL) at each time point. The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mechanism of Action and Visualizations

PNU-100766 is a member of the oxazolidinone class of antibiotics, which inhibit bacterial protein synthesis.[8] Unlike many other protein synthesis inhibitors, oxazolidinones act at a very early stage of translation.[3] They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in the initiation of protein synthesis.[8]

PNU-100766_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S 30S Subunit Initiation_Complex 70S Initiation Complex 30S->Initiation_Complex Binds to mRNA 50S 50S Subunit 50S->Initiation_Complex No_Protein_Synthesis Protein Synthesis Inhibited 50S->No_Protein_Synthesis Binding of fMet-tRNA blocked mRNA mRNA mRNA->Initiation_Complex fMet-tRNA Initiator fMet-tRNA fMet-tRNA->Initiation_Complex Binds to P-site PNU-100766 PNU-100766 PNU-100766->50S Binds to 23S rRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Proceeds Antimicrobial_Susceptibility_Testing_Workflow Start Start: Bacterial Isolate Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Start->Inoculum_Prep Assay_Choice Select Assay Inoculum_Prep->Assay_Choice Broth_Microdilution Broth Microdilution Assay_Choice->Broth_Microdilution MIC Time_Kill Time-Kill Assay Assay_Choice->Time_Kill Kinetics Serial_Dilution Serial Dilution of Antibiotic Broth_Microdilution->Serial_Dilution Fixed_Concentration Fixed Antibiotic Concentration (e.g., 4x MIC) Time_Kill->Fixed_Concentration Incubation_MIC Incubate 16-20h Serial_Dilution->Incubation_MIC Incubation_TK Incubate and Sample (0-24h) Fixed_Concentration->Incubation_TK Read_MIC Determine MIC Incubation_MIC->Read_MIC Plate_Count Plate and Count Colonies Incubation_TK->Plate_Count End End: Susceptibility Profile Read_MIC->End Plot_Data Plot Time-Kill Curve Plate_Count->Plot_Data Plot_Data->End

References

A Comparative Pharmacokinetic Analysis of Deuterated vs. Non-Deuterated Linezolid: A Theoretical Framework for Future Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of deuterated and non-deuterated linezolid. As of the latest literature review, direct comparative pharmacokinetic studies between deuterated and non-deuterated linezolid in preclinical or clinical settings have not been published. Therefore, this document will first detail the established pharmacokinetic profile of non-deuterated linezolid based on existing experimental data. Subsequently, it will explore the theoretical pharmacokinetic advantages that could be conferred by the deuteration of linezolid, drawing upon the principles of the kinetic isotope effect. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential of deuterated pharmaceuticals.

Non-Deuterated Linezolid: A Pharmacokinetic Overview

Linezolid is an oxazolidinone antibiotic with potent activity against a range of Gram-positive bacteria. Its pharmacokinetic profile has been extensively studied and is characterized by high oral bioavailability and distribution to well-perfused tissues[1].

Key Pharmacokinetic Parameters of Non-Deuterated Linezolid

The following table summarizes the key pharmacokinetic parameters of non-deuterated linezolid in healthy adults.

ParameterValueReference
Bioavailability ~100% (oral)[1]
Time to Peak Concentration (Tmax) 1-2 hours[2]
Peak Plasma Concentration (Cmax) Varies with dose (e.g., ~18 µg/mL for 600 mg)[2]
Area Under the Curve (AUC) Varies with dose (e.g., ~100 µg*h/mL for 600 mg)
Volume of Distribution (Vd) 40-50 L[2]
Plasma Protein Binding ~31%[1]
Elimination Half-Life (t½) 5-7 hours[2]
Metabolism Oxidation of the morpholine ring to two inactive metabolites (PNU-142300 and PNU-142586)[1][2]
Excretion Primarily renal (as parent drug and metabolites)[1][2]
Experimental Protocol for a Typical Linezolid Pharmacokinetic Study

The following is a representative experimental protocol for a single-dose, crossover pharmacokinetic study of oral linezolid in healthy volunteers.

1. Study Design:

  • A single-center, open-label, randomized, two-period, two-sequence crossover study.

  • A washout period of at least 7 days between study periods.

2. Study Population:

  • Healthy adult male and female volunteers.

  • Inclusion criteria: Age 18-45 years, Body Mass Index (BMI) 18-30 kg/m ², normal findings on physical examination, and clinical laboratory tests.

  • Exclusion criteria: History of significant medical conditions, use of any medication within 14 days of the study, and known allergy to linezolid.

3. Drug Administration:

  • Subjects receive a single oral dose of 600 mg linezolid with 240 mL of water after an overnight fast.

4. Blood Sampling:

  • Venous blood samples (approximately 5 mL) are collected into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

5. Bioanalytical Method:

  • Plasma concentrations of linezolid are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

Deuterated Linezolid: A Theoretical Advantage

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter a drug's pharmacokinetic profile.[3][4] This is primarily achieved through the kinetic isotope effect , which can slow down the rate of chemical reactions, including drug metabolism.[5]

Potential Impact of Deuteration on Linezolid Metabolism

Linezolid is primarily metabolized via the oxidation of its morpholine ring to form two inactive metabolites, PNU-142300 and PNU-142586.[1][2][6][7][8] This metabolic process is believed to be non-enzymatic.[1][7] By strategically replacing hydrogen atoms on the morpholine ring with deuterium, it is hypothesized that the rate of this oxidative metabolism could be reduced.

A potential reduction in the rate of metabolism could lead to:

  • Increased Half-Life (t½): A slower metabolic clearance would result in the drug remaining in the body for a longer period.

  • Increased Area Under the Curve (AUC): A higher overall drug exposure could be achieved.

  • Reduced Peak-to-Trough Fluctuation: This could lead to a more consistent therapeutic drug concentration.

  • Potential for Lower or Less Frequent Dosing: Improved pharmacokinetic parameters might allow for a reduction in the total dose or dosing frequency, potentially leading to an improved safety and tolerability profile.

Visualizing a Comparative Pharmacokinetic Study

The following diagrams illustrate the metabolic pathway of linezolid and a hypothetical experimental workflow for a comparative pharmacokinetic study of deuterated versus non-deuterated linezolid.

G cluster_0 Linezolid Metabolism Linezolid Linezolid Metabolite_A PNU-142300 (Inactive Metabolite) Linezolid->Metabolite_A Oxidation of Morpholine Ring Metabolite_B PNU-142586 (Inactive Metabolite) Linezolid->Metabolite_B Oxidation of Morpholine Ring

Caption: Metabolic pathway of non-deuterated Linezolid.

G cluster_workflow Experimental Workflow start Subject Screening and Enrollment randomization Randomization start->randomization period1 Period 1: Administer Drug A or B randomization->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period sampling1->washout period2 Period 2: Administer Drug B or A washout->period2 sampling2 Serial Blood Sampling period2->sampling2 analysis Bioanalysis (HPLC-MS/MS) sampling2->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis comparison Comparative Analysis of PK Parameters pk_analysis->comparison

Caption: Hypothetical workflow for a comparative PK study.

Conclusion

While direct comparative data for deuterated versus non-deuterated linezolid is not yet available, the established principles of deuteration in drug development suggest a strong theoretical basis for its potential to enhance the pharmacokinetic profile of linezolid. Further research, including synthesis and in vitro and in vivo studies, is warranted to explore this potential. The experimental framework provided in this guide can serve as a foundation for such future investigations. The development of a deuterated linezolid could represent a significant advancement in the optimization of this important antibiotic.

References

The Gold Standard for Quantification: Evaluating PNU-100766-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalytical research and drug development, the accuracy and reliability of quantitative analysis are paramount. The choice of an internal standard is a critical factor that can significantly influence the outcome of liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of PNU-100766-d8, a deuterated form of the antibiotic Linezolid, as an internal standard against other common alternatives, supported by experimental data from published analytical methods.

The Critical Role of a Co-eluting Isotope-Labeled Internal Standard

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-behavior allows for the correction of variations that can occur, ensuring high accuracy and precision. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte. This near-perfect chemical match ensures co-elution and compensates effectively for matrix effects, a common source of ion suppression or enhancement in LC-MS/MS analysis.

Performance Comparison: this compound vs. Alternative Internal Standards

The following tables summarize the accuracy and precision data from validated analytical methods for the quantification of Linezolid (PNU-100766) using this compound (or a similar deuterated variant) and alternative internal standards.

Table 1: Performance of PNU-100766-d3 as an Internal Standard

Quality Control LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1<15<1597-112
Low0.3<15<1597-112
Medium1.6<15<1597-112
High16.0<15<1597-112

Data extracted from Souza et al., 2020. The method utilized a deuterated Linezolid (d3) as the internal standard.

Table 2: Performance of an Alternative Deuterated Internal Standard

Quality Control LevelConcentration (mg/L)Imprecision (%CV)Inaccuracy (%)
QC10.38<7.3<6
QC20.75<7.3<6
QC31.5<7.3<6
QC46.0<7.3<6
QC512.0<7.3<6
QC616.0<7.3<6

Data from a study published in Clinical Chemistry and Laboratory Medicine, 2014, using a three-fold deuterated Linezolid.

Table 3: Performance of a Structural Analog Internal Standard (Guaifenesin)

Quality Control LevelConcentration (µg/mL)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Intra-assay Accuracy (%)Inter-assay Accuracy (%)
LowNot Specified5.1-11.45.1-11.497.5-114.097.5-114.0
MediumNot Specified5.1-11.45.1-11.497.5-114.097.5-114.0
HighNot Specified5.1-11.45.1-11.497.5-114.097.5-114.0

Data from Al-hasawi, N. A., 2014, for the determination of Linezolid in human plasma.

Table 4: Performance of a Non-analogous Internal Standard (p-Toluic Acid)

AnalyteIntra-assay Accuracy (%)Intra-assay Precision (%RSD)Inter-assay Accuracy (%)Inter-assay Precision (%RSD)
LinezolidMeets FDA criteriaMeets FDA criteriaMeets FDA criteriaMeets FDA criteria

Data from Sakurai et al., 2019. The publication states that the method met the criteria of the U.S. Food and Drug Administration guidelines without specifying the exact numerical values in the abstract.

The data clearly demonstrates that methods employing a deuterated internal standard, such as this compound, consistently achieve high levels of precision (CV or RSD < 15%) and accuracy (typically within ±15% of the nominal concentration). While structural analogs and other non-isotopic internal standards can also provide acceptable performance, they are more susceptible to variations in chromatographic behavior and ionization efficiency relative to the analyte, which can lead to reduced accuracy and precision.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of the experimental protocols from the cited studies.

Method Using Deuterated Linezolid (Souza et al., 2020)
  • Sample Preparation: Proteins in 20 µL of serum were precipitated with 160 µL of acetonitrile containing the deuterated internal standard (d3-Linezolid). After mixing and centrifugation, the supernatant was analyzed.

  • Chromatography: A Waters X-bridge C18 column (150 x 4.6 mm, 3.5 µm) was used with a gradient mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) at a flow rate of 0.6 mL/min.

  • Detection: Mass analysis was performed using positive electrospray ionization (ESI+).

Method Using a Structural Analog (Al-hasawi, N. A., 2014)
  • Sample Preparation: Linezolid and the internal standard were extracted from plasma using solid-phase extraction (SPE).

  • Chromatography: A reversed-phase Shim Pack CLC-CN, C18 column was used with a mobile phase of acetonitrile and 20 mM ammonium acetate solution (4:1 v/v).

  • Detection: An LCQ mass spectrometer was operated in positive MS-MS mode with selected reaction monitoring (SRM).

Visualizing the Workflow and Analytical Principle

Diagrams are provided below to illustrate a typical sample preparation workflow and the principle of quantification using an internal standard in LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Injection Inject into LC-MS/MS Supernatant->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Analyte PNU-100766 CoElution Co-elution Analyte->CoElution IS This compound IS->CoElution Ionization Ionization Source (e.g., ESI) CoElution->Ionization MassAnalyzer Mass Analyzer (Different m/z) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Quantification Quantification based on Peak Area Ratio (Analyte / IS) Detector->Quantification

Caption: Principle of quantification using a co-eluting stable isotope-labeled internal standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the most robust approach for the quantitative analysis of Linezolid in biological matrices. The near-identical chemical nature of the analyte and the internal standard ensures that any variations during sample processing and analysis are effectively compensated for, leading to superior accuracy and precision. While alternative internal standards can be employed, they introduce a higher risk of analytical variability. For researchers and drug development professionals requiring the highest level of confidence in their quantitative data, this compound or other closely related deuterated analogs of Linezolid are the recommended choice.

Performance of PNU-100766-d8 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of PNU-100766-d8, a deuterated internal standard for the antibiotic Linezolid, across various biological matrices. The data presented is crucial for the development and validation of robust bioanalytical methods essential in preclinical and clinical studies.

Executive Summary

This compound, as a stable isotope-labeled internal standard, is critical for the accurate quantification of Linezolid in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its performance, particularly in terms of recovery and matrix effects, is paramount for the reliability of pharmacokinetic and toxicokinetic studies. This guide summarizes the available data on the performance of Linezolid and its deuterated standards in human serum and plasma and provides context for its application in other matrices. While direct comparative studies for this compound across multiple matrices are limited, the principles of bioanalytical method validation and the data from Linezolid studies offer valuable insights.

Data Presentation: Performance Characteristics

The following tables summarize the performance of Linezolid and its internal standards in human serum and plasma based on published LC-MS/MS methods. This data serves as a benchmark for the expected performance of this compound.

Table 1: Performance in Human Serum

ParameterAnalyteMethodRecovery (%)Matrix Effect (%)Precision (%RSD)Accuracy (%)Reference
RecoveryLinezolidProtein Precipitation78-103Not Significant<1597-112[1]
RecoveryPNU-142300 (metabolite)Protein Precipitation78-103Not Significant<1597-112[1]
RecoveryPNU-142586 (metabolite)Protein Precipitation78-103Not Significant<1597-112[1]
RecoveryLinezolidProtein Precipitation85.7-96.899.9-108.3<14.2-9.7 to 12.8[2]
RecoveryPNU-142300 (metabolite)Protein Precipitation85.7-96.899.9-108.3<14.2-9.7 to 12.8[2]

Table 2: Performance in Human Plasma

ParameterAnalyteMethodRecovery (%)Precision (%RSD)Accuracy (%)Reference
RecoveryLinezolidSolid Phase Extraction89.1-93.75.1-11.497.5-114.0[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for the analysis of Linezolid using a deuterated internal standard in human serum and plasma.

Protocol 1: Analysis of Linezolid and its Metabolites in Human Serum by LC-MS/MS[1]

1. Sample Preparation (Protein Precipitation):

  • To 20 µL of human serum, add 20 µL of the working standard solution (for calibration curve) or quality control sample.

  • Add 160 µL of the internal standard solution (this compound in acetonitrile, e.g., 1 µg/mL).

  • Vortex mix the sample.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: Waters X-bridge C18 (150 × 4.6 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.6 mL/min

  • Gradient: A suitable gradient to ensure separation of analytes from matrix components.

  • Column Temperature: 25°C

3. Mass Spectrometry:

  • Ionization: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for Linezolid, its metabolites, and this compound are monitored.

Protocol 2: Analysis of Linezolid in Human Plasma by LC-MS/MS[3]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition an appropriate SPE cartridge.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Liquid Chromatography:

  • Column: Reversed-phase C18 column

  • Mobile Phase: Acetonitrile and 20 mM ammonium acetate solution

  • Flow Rate: A suitable flow rate for the column dimensions.

3. Mass Spectrometry:

  • Ionization: Atmospheric pressure chemical ionization (APCI) or ESI

  • Detection: Selected Reaction Monitoring (SRM)

  • SRM Transitions: Monitor the specific precursor-to-product ion transitions for Linezolid and the internal standard.

Mandatory Visualization

Linezolid (PNU-100766) Mechanism of Action

The following diagram illustrates the mechanism of action of Linezolid, which involves the inhibition of bacterial protein synthesis.

Linezolid_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex 70S Initiation Complex 50S_subunit->70S_initiation_complex 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis mRNA mRNA mRNA->70S_initiation_complex tRNA Initiator tRNA tRNA->70S_initiation_complex Linezolid Linezolid (PNU-100766) Linezolid->50S_subunit Binds to 23S rRNA Inhibition Inhibition Inhibition->70S_initiation_complex Prevents formation

Caption: Mechanism of Linezolid action on bacterial protein synthesis.

Bioanalytical Method Workflow

The following diagram outlines a typical workflow for the quantification of a drug in a biological matrix using an internal standard.

Bioanalytical_Workflow Sample_Collection Biological Matrix Collection (e.g., Plasma, Urine) IS_Spiking Spiking with Internal Standard (this compound) Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (e.g., Protein Precipitation, SPE) IS_Spiking->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Results Concentration Determination Data_Processing->Results

Caption: General workflow for bioanalytical sample analysis.

Conclusion

This compound is an essential tool for the accurate bioanalysis of Linezolid. The performance data in serum and plasma demonstrate that with appropriate sample preparation and LC-MS/MS conditions, high recovery and minimal matrix effects can be achieved. While comprehensive comparative data across a wider range of biological matrices is not extensively published, the established protocols for serum and plasma provide a strong foundation for method development and validation in other matrices such as urine or whole blood. Researchers should perform thorough validation studies, including assessment of recovery, matrix effects, and stability, when adapting these methods to new biological matrices to ensure data integrity.

References

A Comparative Guide to Linezolid Quantification in Human Plasma/Serum using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of the antibiotic Linezolid in human plasma and serum. The use of a deuterated internal standard, such as Linezolid-d3 (a form of PNU-100766-d8), is a common strategy to ensure high accuracy and precision. This document summarizes the experimental protocols and performance data from several published methods, offering a resource for laboratories looking to establish or optimize their own Linezolid therapeutic drug monitoring (TDM) assays.

Comparative Analysis of Quantitative Performance

The following tables summarize the key validation parameters for different Linezolid quantification methods. These parameters are crucial for evaluating the reliability and robustness of an analytical method.

Table 1: Summary of Method Validation Parameters for Linezolid Quantification

ParameterMethod 1 (Kuhle et al., 2014)[1]Method 2 (Souza et al., 2020)[2][3]Method 3 (Al-Hasawi et al., 2005)[4][5]Method 4 (Zhang et al., 2021)[6][7]
Internal Standard Three-fold deuterated linezolidd3-LinezolidUnspecifiedTedizolid
Linearity Range (µg/mL) 0.13 - 320.1 - 500.1 - 200.01 - 20
Lower Limit of Quantification (LLOQ) (µg/mL) 0.130.10.1 (LOD 0.05)0.01
Intra-day Precision (%RSD) < 7.3%< 15%5.1 - 11.4%< 14.2%
Inter-day Precision (%RSD) < 7.3%< 15%5.1 - 11.4%< 11.1%
Intra-day Accuracy (%) < 6%97 - 112%97.5 - 114.0%-9.7 to 12.8%
Inter-day Accuracy (%) < 6%97 - 112%97.5 - 114.0%-9.7 to 12.8%
Extraction Recovery (%) Not explicitly stated78 - 103%89.1 - 93.7%Not explicitly stated

Experimental Protocols

This section provides a detailed breakdown of the methodologies employed in the compared studies.

Method 1: Isotope Dilution Internal Standardization with Online SPE[1]
  • Sample Preparation: Protein precipitation followed by on-line solid-phase extraction (SPE) with two-dimensional liquid chromatography and column switching.

  • Internal Standard: Three-fold deuterated linezolid.

  • Chromatography:

    • Analytical Column: Not specified.

    • Mobile Phase: Not specified.

    • Run Time: 4 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Not specified.

    • Monitored Transitions: Not specified.

Method 2: Protein Precipitation with Deuterated Internal Standard[2][3]
  • Sample Preparation: Proteins in serum samples (20 µL) were precipitated with 160 µL of acetonitrile containing d3-Linezolid as the internal standard. Samples were mixed and centrifuged, and the supernatant was used for analysis.[3]

  • Internal Standard: d3-Linezolid.[3]

  • Chromatography:

    • Analytical Column: Waters X-bridge C18, 150 × 4.6 mm, 3.5 µm.[2]

    • Mobile Phase: Gradient elution with Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).[2]

    • Flow Rate: 0.6 mL/min.[2]

    • Run Time: 15 minutes.[2]

  • Mass Spectrometry:

    • Ionization Mode: Positive electro-spray ionization.[2]

    • Monitored Transitions: Not specified.

Method 3: Solid-Phase Extraction (SPE)[4][5]
  • Sample Preparation: Solid-phase extraction.

  • Internal Standard: Not specified.

  • Chromatography:

    • Analytical Column: Reversed-phase Shim Pack CLC-CN, C18.[4]

    • Mobile Phase: Acetonitrile and 20 mM ammonium acetate solution (4:1 v/v).[4]

    • Run Time: Less than 3.5 minutes.[4]

  • Mass Spectrometry:

    • Ionization Mode: Positive atmospheric pressure chemical ionization (APCI).[4]

    • Monitored Transitions: m/z 338.1 → 296.2 for Linezolid and m/z 223.2 for the internal standard.[4]

Method 4: Protein Precipitation with a Non-Isotopically Labeled Internal Standard[6][7]
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Internal Standard: Tedizolid.[7]

  • Chromatography:

    • Analytical Column: Not specified.

    • Mobile Phase: Not specified.

    • Run Time: 3.0 minutes.[6]

  • Mass Spectrometry:

    • Ionization Mode: Not specified.

    • Monitored Transitions: m/z 338.01 → 296.03 for Linezolid and m/z 370.98 → 342.99 for Tedizolid (IS).[7]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for Linezolid quantification.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection Transfer for Analysis chromatography Chromatographic Separation lc_injection->chromatography mass_spec Tandem Mass Spectrometry (Detection) chromatography->mass_spec data_analysis Data Analysis and Quantification mass_spec->data_analysis

Caption: General workflow for Linezolid quantification by LC-MS/MS.

cluster_linezolid Linezolid cluster_msms MS/MS Fragmentation parent_ion Parent Ion [M+H]+ fragment_ion Characteristic Fragment Ion parent_ion->fragment_ion Collision-Induced Dissociation

Caption: Principle of Linezolid detection by tandem mass spectrometry.

References

A Comparative Analysis of PNU-100766 (Linezolid) and Oxacillin-Dicloxacillin in the Management of Complicated Skin and Soft Tissue Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of PNU-100766 (Linezolid) and the combination of oxacillin-dicloxacillin for the treatment of complicated skin and soft tissue infections (cSSTIs). The information presented herein is based on a pivotal randomized, double-blind, multicenter clinical trial, offering a robust evidence base for understanding the relative performance of these antimicrobial agents.

Executive Summary

PNU-100766, identified as the oxazolidinone antibiotic Linezolid, represents a distinct class of antibacterial agents that target protein synthesis. In contrast, oxacillin and dicloxacillin are beta-lactam antibiotics that disrupt bacterial cell wall synthesis. A head-to-head clinical trial demonstrates that Linezolid is a well-tolerated and effective treatment for adults with complicated skin and soft tissue infections, with clinical cure rates and microbiological success rates comparable to those of the oxacillin-dicloxacillin regimen.[1][2][3][4]

Mechanism of Action

The fundamental difference between PNU-100766 and the oxacillin-dicloxacillin combination lies in their molecular mechanisms of action.

PNU-100766 (Linezolid): As the first of the oxazolidinone class, Linezolid inhibits bacterial protein synthesis at a very early stage.[5][6] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in the translation process.[7][8][9] This unique mechanism means there is no cross-resistance with other protein synthesis inhibitors.[6]

Oxacillin-Dicloxacillin: Both oxacillin and dicloxacillin are penicillinase-resistant penicillins belonging to the beta-lactam class of antibiotics. They act by inhibiting the synthesis of the bacterial cell wall.[7] Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis, the main component of the bacterial cell wall. This inhibition leads to a weakened cell wall and ultimately cell lysis.

cluster_pnu PNU-100766 (Linezolid) Mechanism cluster_oxa_diclo Oxacillin-Dicloxacillin Mechanism pnu PNU-100766 (Linezolid) ribosome Bacterial 50S Ribosomal Subunit pnu->ribosome Binds to 23S rRNA initiation_complex 70S Initiation Complex Formation ribosome->initiation_complex Prevents Formation protein_synthesis Bacterial Protein Synthesis initiation_complex->protein_synthesis Is Required For bacterial_death_pnu Bacteriostasis/ Bacterial Death protein_synthesis->bacterial_death_pnu Inhibition Leads To oxa_diclo Oxacillin/ Dicloxacillin pbp Penicillin-Binding Proteins (PBPs) oxa_diclo->pbp Binds to peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Inhibits cell_wall Bacterial Cell Wall Synthesis peptidoglycan->cell_wall Is Essential For bacterial_death_oxa Cell Lysis/ Bacterial Death cell_wall->bacterial_death_oxa Inhibition Leads To

Caption: Comparative Mechanisms of Action.

Comparative Efficacy in Complicated Skin and Soft Tissue Infections

A randomized, double-blind, multicenter clinical trial directly compared the efficacy and safety of Linezolid with an oxacillin-dicloxacillin regimen in hospitalized adults with cSSTIs. The results of this study are summarized in the table below.

Efficacy OutcomePNU-100766 (Linezolid)Oxacillin-DicloxacillinP-value
Clinical Cure Rate (Intent-to-Treat Population) 69.8%64.9%0.141
Clinical Cure Rate (Clinically Evaluable Patients) 88.6%85.8%-
Microbiological Success Rate (Microbiologically Evaluable Patients) 88.1%86.1%-

The data indicate that Linezolid is as effective as the oxacillin-dicloxacillin combination in treating complicated skin and soft tissue infections, with no statistically significant difference in clinical cure rates in the intent-to-treat population.[1][2][3][4] Both treatments were well-tolerated.[1][2]

Experimental Protocol: Randomized Controlled Trial

The pivotal comparative study was a randomized, double-blind, multicenter trial with the following design:

  • Patient Population: 826 hospitalized adult patients with complicated skin and soft tissue infections.[1]

  • Treatment Arms:

    • PNU-100766 (Linezolid) Group: Received 600 mg of Linezolid intravenously every 12 hours, with an option to switch to 600 mg of oral Linezolid every 12 hours upon sufficient clinical improvement.[1][2]

    • Oxacillin-Dicloxacillin Group: Received 2 g of oxacillin intravenously every 6 hours, with an option to switch to 500 mg of oral dicloxacillin every 6 hours upon sufficient clinical improvement.[1][2]

  • Primary Efficacy Variables:

    • Clinical cure rates in the intent-to-treat (ITT) and clinically evaluable (CE) patient populations.[1][2]

    • Microbiological success rate in the microbiologically evaluable (ME) patient population.[1][2]

  • Safety Assessment: Safety and tolerability were evaluated in the ITT population.[1]

start Patient Screening (Hospitalized Adults with cSSTI) randomization Randomization (n=826) start->randomization linezolid_iv Linezolid IV (600 mg q12h) randomization->linezolid_iv Linezolid Arm oxacillin_iv Oxacillin IV (2 g q6h) randomization->oxacillin_iv Oxacillin-Dicloxacillin Arm clinical_improvement Sufficient Clinical Improvement? linezolid_iv->clinical_improvement oxacillin_iv->clinical_improvement linezolid_po Switch to Oral Linezolid (600 mg q12h) clinical_improvement->linezolid_po Yes (Linezolid) dicloxacillin_po Switch to Oral Dicloxacillin (500 mg q6h) clinical_improvement->dicloxacillin_po Yes (Oxacillin) end_of_treatment End of Treatment clinical_improvement->end_of_treatment No (Continue IV) linezolid_po->end_of_treatment dicloxacillin_po->end_of_treatment follow_up Follow-up Assessment end_of_treatment->follow_up outcome Efficacy & Safety Analysis (ITT, CE, ME populations) follow_up->outcome

Caption: Experimental Workflow of the Comparative Clinical Trial.

Spectrum of Activity

PNU-100766 (Linezolid): Linezolid has demonstrated in vitro and in vivo activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[3][6] Its activity also extends to some actinomycetes.[7][8]

Oxacillin-Dicloxacillin: This combination is effective against most Gram-positive bacteria, particularly penicillinase-producing staphylococci. However, it is not active against MRSA.

Conclusion

PNU-100766 (Linezolid) offers a valuable therapeutic alternative to the traditional beta-lactam regimen of oxacillin-dicloxacillin for the treatment of complicated skin and soft tissue infections. Its unique mechanism of action, targeting protein synthesis, provides an effective option, especially in cases where beta-lactam resistance is a concern. The clinical evidence demonstrates comparable efficacy and tolerability between the two treatment strategies for susceptible pathogens. The choice of agent should be guided by local resistance patterns, patient-specific factors, and the potential for oral step-down therapy.

References

Safety Operating Guide

Safe Disposal of PNU-100766-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of PNU-100766-d8, a deuterated form of the antibiotic Linezolid. The following procedures are based on established safety protocols for hazardous chemical waste and are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. This information is critical for understanding the substance's characteristics and for conducting a thorough risk assessment prior to handling and disposal.

PropertyValue
Molecular Formula C₁₆H₁₂D₈FN₃O₄
Molecular Weight 345.40 g/mol
Appearance Crystalline powder
Aqueous Solubility Approx. 3 mg/mL (pH 3-9)
Storage 4°C, protect from light

Pre-Disposal and Handling Precautions

Before beginning the disposal process, it is imperative to handle this compound with appropriate care to minimize exposure risks.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. Standard PPE for handling this compound includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles to prevent eye contact.

  • Lab Coat: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust generation, a dust respirator should be used.[1]

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[1] The following steps outline a general procedure for its safe disposal:

  • Waste Identification and Segregation:

    • This compound is classified as a hazardous substance and should be treated as chemical waste.[1]

    • Do not mix with non-hazardous waste.

  • Containment:

    • Place the waste material in a clearly labeled, sealed, and leak-proof container.[2][3]

    • The container should be made of a material compatible with the chemical (e.g., polyethylene or polypropylene).[1]

  • Labeling:

    • The waste container must be clearly labeled with the chemical name ("this compound" or "Linezolid-d8"), the hazard class (e.g., "Hazardous Chemical Waste"), and the date of accumulation.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1]

  • Final Disposal:

    • Consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor for final disposal.

    • Approved disposal methods for similar compounds include incineration in a licensed facility or burial in a designated chemical landfill.[1]

    • Crucially, do not dispose of this compound down the drain or in the regular trash. [1]

For trace amounts or contaminated labware (e.g., pipette tips, empty vials), these should also be collected in a designated hazardous waste container.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Wear Appropriate PPE: Before cleaning, ensure you are wearing the necessary personal protective equipment.

  • Containment: For larger spills, prevent the substance from entering drains or watercourses.[1]

  • Clean-up:

    • For solid spills, use dry clean-up procedures to avoid generating dust.[1] A HEPA-filtered vacuum or damp cloth can be used.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place in a Sealed, Leak-Proof Container B->C D Label Container Clearly: 'Hazardous Chemical Waste' C->D E Store in Designated Waste Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Final Disposal (Incineration/Landfill) F->G H Evacuate & Secure Area I Contain Spill H->I J Clean with Appropriate Materials (avoid dust) I->J K Dispose of Clean-up Materials as Hazardous Waste J->K

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling PNU-100766-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance for the safe handling of PNU-100766-d8, a deuterated form of the oxazolidinone antibiotic Linezolid. Adherence to these protocols is critical for personal safety and maintaining a secure research environment.

Hazard Identification and Classification

Primary Hazards:

  • Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[1][2][3]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[5][6][7][8]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is required for compounding and disposal.[5][7]
Eye/Face Protection Safety glasses or gogglesMust be worn with side shields to prevent eye contact.[5][9]
Respiratory Protection N95 or higher-rated respiratorRequired to prevent the inhalation of dust or aerosols.[5]
Body Protection Laboratory coat or disposable gownA low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5][7]
Foot Protection Closed-toe shoesStandard laboratory practice for foot protection.[5]

Experimental Protocols: Safe Handling and Storage

Handling in an Inert Atmosphere: To prevent hydrogen-deuterium (H-D) exchange, which can compromise the isotopic purity of this compound, it is crucial to handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon).[10] This minimizes exposure to atmospheric moisture. Use of aprotic deuterated solvents is recommended when preparing solutions.[10]

Weighing and Aliquoting:

  • Perform all weighing and aliquoting in a chemical fume hood or a glove box to control exposure.

  • Use appropriate engineering controls such as ventilation to keep airborne contamination levels low.[6]

  • Minimize the generation of dust.[6]

  • Wash hands thoroughly after handling.[1][6]

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[9] As deuterated compounds can be hygroscopic, storage in a desiccator or a glove box with a controlled low-humidity atmosphere is recommended to maintain sample integrity.[10]

cluster_storage Storage Protocol storage_container Tightly Sealed Container storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location desiccator Desiccator / Glove Box (Low Humidity) storage_location->desiccator

Caption: Storage protocol for this compound.

Operational and Disposal Plans

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Collect unused solid this compound and contaminated disposable items (e.g., weigh boats, pipette tips, gloves, gowns) in a designated and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent wastes unless compatibility has been confirmed.[5]

Disposal Procedure: All waste containing this compound must be disposed of as hazardous waste through an approved waste disposal facility.[5] It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.[5] Waste containers should be securely sealed and stored in a well-ventilated area until collection.

cluster_disposal Disposal Workflow start Waste Generation solid_waste Solid Waste (Unused compound, contaminated PPE) start->solid_waste liquid_waste Liquid Waste (Solutions containing compound) start->liquid_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container approved_disposal Approved Hazardous Waste Disposal Facility solid_container->approved_disposal liquid_container->approved_disposal

Caption: Disposal workflow for this compound waste.

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek immediate medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air and keep them at rest. Seek immediate medical attention.[6]
Skin Contact Remove contaminated clothing and wash the affected area with large amounts of water and soap. Seek medical attention.[6]
Eye Contact Flush with water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.[6]
Ingestion Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PNU-100766-d8
Reactant of Route 2
Reactant of Route 2
PNU-100766-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.